Chemical Architecture and Reactivity Profiling of 4-Chloro-N-methylquinoline-2-carboxamide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Scaffold as a Warhead 4-Chloro-N-methylquinoline-2-carboxamide represents a "privil...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Scaffold as a Warhead
4-Chloro-N-methylquinoline-2-carboxamide represents a "privileged structure" in modern medicinal chemistry. Unlike inert scaffolds, this molecule functions as a reactive intermediate (warhead) due to the specific electronic environment of the 4-chloro substituent. The quinoline nitrogen withdraws electron density from the C4 position, activating the chlorine atom for Nucleophilic Aromatic Substitution (
). Simultaneously, the N-methylcarboxamide moiety at C2 provides a rigid hydrogen-bond donor/acceptor motif critical for kinase hinge binding and solubility modulation.
This guide analyzes the structural integrity, synthetic logic, and reactivity profile of this compound, positioning it as a versatile precursor for generating diverse small-molecule libraries targeting malaria, viral replication, and oncogenic kinases.
To validate the synthesis of 4-Chloro-N-methylquinoline-2-carboxamide, researchers must rely on specific diagnostic peaks that differentiate the target from its hydrolyzed byproducts (4-hydroxy) or regioisomers.
Nuclear Magnetic Resonance (NMR) Profiling
The rigidity of the quinoline core results in distinct chemical shifts.
Nucleus
Feature
Chemical Shift ( ppm)
Multiplicity
Structural Assignment
H
H3 Singlet
8.15 – 8.25
Singlet (1H)
Diagnostic: The C3 proton is isolated; lack of coupling confirms 4-substitution.
H
Amide -NH
8.60 – 8.80
Broad Singlet
Exchangeable proton; shift varies with solvent/concentration.
Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the molecular ion
and the isotope peak .
Fragmentation: Loss of the methylamine radical or the chloride radical is common under high collision energies.
Synthetic Logic: The "High-Fidelity" Pathway
Direct amidation of 4-chloroquinoline-2-carboxylates with methylamine poses a risk: the amine nucleophile may displace the labile 4-chloro group via
before reacting with the ester. To ensure chemoselectivity, the Acid Chloride Route is widely regarded as the most robust protocol.
Mechanism of Synthesis[3]
Cyclization: Aniline reacts with DMAD to form the 4-hydroxyquinoline core.
Activation:
converts the tautomeric 4-quinolone (4-OH) to the electrophilic 4-chloroquinoline.
Amidation: The carboxylic acid is activated with
and reacted with methylamine at low temperature to favor carbonyl attack over .
Figure 1: Step-wise synthetic workflow emphasizing the acid chloride intermediate to prevent side reactions.
Reactivity Profile: The
"Warhead"
The utility of 4-Chloro-N-methylquinoline-2-carboxamide lies in its C4 reactivity. The nitrogen atom in the quinoline ring acts as an electron sink, making C4 highly susceptible to nucleophilic attack.
Mechanism of Displacement
The reaction proceeds via an addition-elimination mechanism (
):
Addition: The nucleophile (amine, thiol, alkoxide) attacks C4, breaking the aromaticity of the pyridine ring and forming a Meisenheimer-like complex stabilized by the ring nitrogen.
Elimination: The chloride anion is expelled, restoring aromaticity.
Library Generation Potential
This scaffold is ideal for Parallel Medicinal Chemistry (PMC) . By holding the C2-amide constant (which often binds to the hinge region of kinases), researchers can vary the C4 substituent to probe hydrophobic pockets or solvent-exposed regions.
Figure 2: Diversification pathways utilizing the C4-Chlorine handle for library generation.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-N-methylquinoline-2-carboxamide
Note: This protocol assumes the starting material is 4-chloroquinoline-2-carboxylic acid.
Activation: Charge a dry 100 mL Round Bottom Flask (RBF) with 4-chloroquinoline-2-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM).
Chlorination: Add Thionyl Chloride (
, 2.0 eq) and a catalytic drop of DMF. Reflux for 2 hours under until gas evolution ceases.
Evaporation: Concentrate in vacuo to remove excess
. Re-dissolve the crude acid chloride in anhydrous THF.
Amidation: Cool the solution to 0°C. Slowly add Methylamine (2.0 M in THF, 1.2 eq) and Triethylamine (1.5 eq). Crucial: Keep temperature <5°C to prevent
at the C4 position.
Workup: Stir for 1 hour. Quench with water.[2][3] Extract with Ethyl Acetate.[4] Wash organic layer with brine, dry over
.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc).
Detection: UV at 254 nm (aromatic) and 220 nm (amide).
References
Musiol, R. (2017). Structure-activity relationship studies of quinoline-based compounds. Current Medicinal Chemistry.[5]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid. (Precursor data).[6][7][8][9]
Ghorab, M. M., et al. (2010). Synthesis of some new quinoline derivatives as potential anticancer agents. Acta Pharmaceutica.
Johns, B. A., et al. (2009). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 1. Journal of Medicinal Chemistry.[10] (Discusses amide/halogen reactivity patterns in heterocycles).
Technical Whitepaper: 4-Chloro-N-methylquinoline-2-carboxamide as a Privileged Scaffold
Topic: Physicochemical properties of 4-Chloro-N-methylquinoline-2-carboxamide for drug design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical properties of 4-Chloro-N-methylquinoline-2-carboxamide for drug design
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The quinoline-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including the Translocator Protein (TSPO), cannabinoid receptors (CB2), and various kinases. The specific derivative 4-Chloro-N-methylquinoline-2-carboxamide combines the lipophilic, metabolic-blocking properties of the 4-chloro substituent with the hydrogen-bonding capability of the N-methylcarboxamide moiety.
This guide provides a comprehensive analysis of the physicochemical properties, synthesis, and structure-activity relationships (SAR) of this molecule to facilitate its use in rational drug design.[1]
Physicochemical Profiling
Successful drug design requires balancing potency with pharmacokinetic (PK) properties. The 4-chloro-N-methylquinoline-2-carboxamide motif offers a favorable profile for CNS and oncology targets.
Calculated Molecular Descriptors
Data based on consensus in silico modeling of the structural scaffold.
Property
Value (Approx.)
Drug Design Implication
Molecular Weight (MW)
220.65 g/mol
Fragment-Like: Ideal for fragment-based drug discovery (FBDD) or as a core scaffold for larger ligands.
cLogP
2.4 – 2.8
Optimal Lipophilicity: Falls within the "Sweet Spot" (1 < LogP < 3) for oral bioavailability and blood-brain barrier (BBB) penetration.
TPSA
~42 Ų
High Permeability: Well below the 90 Ų threshold for BBB penetration; suggests excellent passive diffusion.
H-Bond Donors (HBD)
1 (Amide NH)
Specific Binding: Single donor minimizes desolvation penalty upon binding.
H-Bond Acceptors (HBA)
2 (Amide O, Quinoline N)
Interaction Points: The quinoline nitrogen is weakly basic due to the electron-withdrawing 2-carboxamide and 4-Cl groups.
pKa (Quinoline N)
< 2.0
Neutral at pH 7.4: The molecule remains largely un-ionized at physiological pH, aiding membrane permeation.
Structural Activity Relationship (SAR) Analysis
The molecule functions as a rigid, planar template. The specific substitution pattern is critical:
4-Chloro Substituent:
Electronic Effect: Electron-withdrawing (inductive); reduces the basicity of the quinoline nitrogen.
Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the vulnerable C4 position, a common clearance route for quinolines.
Lipophilicity: Increases LogP by approximately 0.7 units compared to the hydrogen analog, enhancing hydrophobic pocket occupancy.
N-Methyl-2-Carboxamide:
Conformation: The amide bond creates a specific vector for hydrogen bonding. The N-methyl group restricts conformational freedom compared to a primary amide, potentially locking the bioactive conformation (often coplanar with the ring due to intramolecular H-bonding with the quinoline nitrogen).
Solubility: The amide improves aqueous solubility relative to a simple alkyl-quinoline.
Experimental Synthesis Protocol
Self-Validating Workflow: This route utilizes the reliable formation of the 4-hydroxyquinoline core followed by chlorination, ensuring high regioselectivity.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic pathway designed to maximize yield and regiocontrol.
Step-by-Step Methodology
Step 1: Cyclization to 4-Hydroxyquinoline-2-carboxylate
Principle: Conrad-Limpach type cyclization or thermal cyclization of the enamine.
Reactants: Mix Aniline (1.0 eq) and Diethyl Acetylenedicarboxylate (DMAD) (1.1 eq) in ethanol.
Procedure: Stir at room temperature for 2 hours to form the fumarate intermediate. Evaporate solvent.[2][3]
Cyclization: Add the residue to refluxing diphenyl ether (~250°C) for 15-30 minutes. (Flash heating prevents polymerization).
Isolation: Cool to room temperature; dilute with hexane. The product (Ethyl 4-hydroxyquinoline-2-carboxylate) precipitates. Filter and wash with hexane.
Step 2: Chlorination (The Critical Step)
Principle: Nucleophilic aromatic substitution of the hydroxyl tautomer using Phosphorus Oxychloride (
).
Setup: Place Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq) in a round-bottom flask.
Reagent: Add neat
(excess, ~5-8 eq). Caution: Highly corrosive.
Reaction: Reflux at 100-110°C for 2-4 hours. Monitor by TLC (the starting material is very polar; product is less polar).
Workup:
Cool mixture.
Pour slowly onto crushed ice/ammonia mixture (exothermic!). Maintain pH > 8 to prevent hydrolysis of the ester.
Evaporate to yield Ethyl 4-chloroquinoline-2-carboxylate.
Step 3: Amidation
Principle: Direct aminolysis of the ester.
Reactants: Dissolve the chloro-ester in THF or Methanol.
Reagent: Add Methylamine (33% in EtOH or 2M in THF, 5.0 eq).
Condition: Stir at room temperature for 4–12 hours.
Note: The 4-Cl is relatively stable to these conditions, but avoid heating to prevent displacement of the chlorine by the amine.
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
Biological Applications & Signaling Pathways
Translocator Protein (TSPO) Ligands
Quinoline-2-carboxamides are high-affinity ligands for TSPO (18 kDa), a mitochondrial protein upregulated in neuroinflammation.
Mechanism: The planar quinoline core intercalates into the TSPO binding pocket (transmembrane region).
Role of 4-Cl: Enhances binding affinity via hydrophobic interactions with TSPO residues (likely Trp or Phe residues in the pocket).
Kinase Inhibition (e.g., EGFR, VEGFR)
The quinoline scaffold mimics the adenine ring of ATP.
Binding: The Nitrogen (N1) and the Amide (C2) can form a bidentate H-bond interaction with the "Hinge Region" of the kinase.
Design Vector: The 4-position points towards the "Gatekeeper" residue or the solvent front, making the 4-Cl group a vital anchor point.
Pathway Interaction Diagram
Figure 2: Dual therapeutic potential in neuroinflammation and oncology.
References
Waddell, L. J. N., et al. (2020). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. [Link]
Janardhan, et al. (2025).[4] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
Yadav, P., & Shah, K. (2021).[1][5] Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry. [Link]
PubChem Compound Summary. (2025). 4-Chloro-N-methylpicolinamide (Analog Reference). National Center for Biotechnology Information. [Link]
Therapeutic Potential of 4-Chloroquinoline-2-Carboxamide Derivatives
An In-Depth Technical Guide Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Within this vast family, derivatives featuring a chlorine atom at the C4 position and a carboxamide group at the C2 position have emerged as a particularly promising class of therapeutic agents. This guide synthesizes current research to provide an in-depth analysis of the 4-chloroquinoline-2-carboxamide core, detailing its therapeutic potential across oncology, virology, and parasitology. We will explore the mechanistic underpinnings of its activity, provide field-proven experimental protocols for its evaluation, and discuss the critical structure-activity relationships that guide future drug development.
Chapter 1: The 4-Chloroquinoline-2-Carboxamide Scaffold: A Foundation for Therapeutic Innovation
The Quinoline Moiety: A Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic drugs.[3][4] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for interacting with a wide range of biological targets, including enzymes and receptors. This inherent versatility has led to the development of quinoline-based drugs for treating malaria, cancer, infections, and neurological disorders.[4][5]
Core Structure and Rationale
The 4-chloroquinoline-2-carboxamide scaffold combines several key features that enhance its therapeutic profile. The chlorine atom at the C4 position is a critical substituent. As a halogen, it can participate in halogen bonding and alter the electronic properties of the quinoline ring, often enhancing binding affinity to target proteins. The carboxamide linkage at the C2 position is a versatile functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules.[2] This strategic placement of functional groups creates a powerful platform for designing targeted therapeutics.
General Synthetic Strategies
The synthesis of 4-chloroquinoline derivatives often begins with the construction of a 4-hydroxyquinoline intermediate, commonly achieved through methods like the Gould-Jacobs reaction.[6] This intermediate can then be chlorinated at the C4 position using reagents such as phosphorous oxychloride.[6] Subsequent functionalization at the C2 position to introduce the carboxamide group can be achieved through various coupling reactions. A generalized workflow illustrates this common synthetic approach.
Caption: Generalized synthetic workflow for 4-chloroquinoline-2-carboxamide derivatives.
Chapter 2: Anticancer Applications
Derivatives of the quinoline carboxamide scaffold have demonstrated significant potential as anticancer agents, with activity reported against colorectal cancer, breast cancer, and leukemia cell lines.[7][8][9][10] The mechanism of action is often tied to the inhibition of critical cellular signaling pathways or epigenetic modulators.
Mechanism of Action: Targeting Kinase Signaling (PDK1)
One key mechanism involves targeting 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. Novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been shown to target PDK1, potentiating apoptosis and helping to overcome chemoresistance in colorectal cancer.[8]
Caption: Inhibition of the PI3K/AKT pathway via PDK1 by quinoline carboxamide derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (PDK1)
This protocol provides a framework for assessing the inhibitory activity of a test compound against PDK1. The assay's self-validating nature comes from including positive (known inhibitor) and negative (vehicle) controls.
Objective: To determine the IC50 value of a 4-chloroquinoline-2-carboxamide derivative against PDK1.
Prepare serial dilutions of the test compound in kinase assay buffer. A typical starting concentration range is 100 µM to 1 nM.
Add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known PDK1 inhibitor for 100% inhibition) to the wells of the 384-well plate.
Add 2.5 µL of a 2X enzyme/substrate mixture (containing PDK1 and its peptide substrate) to each well.
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be close to the Km value for PDK1.
Incubate the reaction for 60 minutes at room temperature.
Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the total luminescence. Incubate for 30 minutes.
Read the luminescence on a plate reader.
Data Analysis:
Convert luminescence signals to percent inhibition relative to the high (DMSO) and low (known inhibitor) controls.
Plot percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Action: Epigenetic Modulation (SIRT3 Inhibition)
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a complex role in cancer metabolism. In some cancers, like MLL-rearranged leukemia, SIRT3 is overexpressed and acts as a tumor promoter. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as potent and selective SIRT3 inhibitors.[10] These compounds were shown to inhibit the growth of leukemic cell lines by inducing cell cycle arrest and differentiation.[10]
Summary of Anticancer Activity
The following table summarizes the reported in vitro cytotoxic activity of representative quinoline carboxamide derivatives against various cancer cell lines.
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Chloroquinolone carboxamide derivatives have shown promise in this area, particularly against Herpes Simplex Virus 1 (HSV-1).[11][12]
Mechanism of Action against HSV-1
Studies have shown that certain chloroquinolone carboxamide derivatives inhibit the replication of HSV-1. A key finding is that these compounds inhibit the expression of the ICP27 viral protein.[11][12] ICP27 is an essential immediate-early regulatory protein that plays a critical role in the viral replication cycle, including the transition from early to late gene expression and the shutoff of host cell protein synthesis. By targeting ICP27, these derivatives offer a different mode of action compared to currently available drugs like acyclovir, which primarily target the viral DNA polymerase.[11]
Caption: Inhibition of the HSV-1 replication cycle via suppression of ICP27 protein expression.
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.
Objective: To determine the EC50 (50% effective concentration) of a test compound against HSV-1.
Materials:
Vero cells (or other susceptible cell line).
HSV-1 stock of known titer (Plaque Forming Units/mL).
Growth medium (e.g., DMEM with 10% FBS).
Overlay medium (e.g., Growth medium with 1% methylcellulose).
Test compound.
Crystal violet staining solution.
6-well plates.
Methodology:
Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.
Prepare serial dilutions of the test compound in growth medium.
Aspirate the growth medium from the cell monolayers.
Infect the cells with a dilution of HSV-1 calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow viral adsorption.
After incubation, remove the virus inoculum.
Add 2 mL of overlay medium containing the various concentrations of the test compound (or vehicle control) to each well.
Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.
Aspirate the overlay medium and fix the cells with methanol or formalin.
Stain the cells with crystal violet solution for 15-20 minutes.
Gently wash the plates with water and allow them to dry.
Count the number of plaques in each well.
Data Analysis:
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control well.
Plot the percentage of plaque reduction against the log of the compound concentration.
Use non-linear regression to determine the EC50 value.
Summary of Antiviral Activity
Chloroquinolone carboxamide derivatives have shown promising activity against HSV-1, with EC50 values in the low micromolar range.[11][12] Importantly, these compounds were found to adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability, and exhibited a lower toxicity profile in preliminary studies.[11][12]
Parasitic diseases, particularly malaria, represent a significant global health burden. The quinoline core is famously associated with antimalarial drugs like chloroquine. Modern research has identified quinoline-4-carboxamide derivatives with potent multistage activity and a novel mechanism of action against Plasmodium falciparum, the deadliest malaria parasite.[15][16]
Mechanism of Action: Inhibition of PfEF2
A landmark study identified a quinoline-4-carboxamide derivative (DDD107498) that acts by inhibiting the parasite's translation elongation factor 2 (PfEF2).[15] PfEF2 is a crucial enzyme in the protein synthesis machinery of the parasite, responsible for catalyzing the translocation of the ribosome along the mRNA strand. Inhibition of PfEF2 halts protein production, leading to parasite death. This represents a novel mechanism of action, distinct from traditional antimalarials, making it a valuable tool against drug-resistant strains.[15][16]
Caption: Inhibition of parasite protein synthesis via targeting of PfEF2.
Summary of Antiparasitic Activity
Lead optimization of an initial screening hit led to compounds with low nanomolar in vitro potency against P. falciparum.[15] The optimized compounds demonstrated excellent oral efficacy in a P. berghei mouse model of malaria, with ED90 values below 1 mg/kg.[15][16]
The 4-chloroquinoline-2-carboxamide scaffold and its close relatives represent a highly versatile and therapeutically relevant class of molecules. Research has validated their potential in oncology, virology, and parasitology, often through novel mechanisms of action that are crucial for overcoming existing drug resistance. The demonstrated ability to inhibit targets as diverse as viral regulatory proteins (ICP27), parasite protein synthesis machinery (PfEF2), and human kinases (PDK1) underscores the chemical tractability and broad biological activity of this core structure.
Future research should focus on leveraging the detailed structure-activity relationship data to enhance potency and selectivity while maintaining favorable pharmacokinetic profiles. The exploration of these derivatives against a wider range of targets, including other kinases, epigenetic modulators, and microbial enzymes, is a promising avenue for new discoveries. As lead compounds like the antimalarial DDD107498 progress through preclinical development, they pave the way for a new generation of quinoline-based therapeutics to address critical unmet medical needs.
References
Chloroquinolone Carboxamide Derivatives as New Anti-HSV-1 Promising Drugs. PubMed. Available at: [Link]
Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate. Available at: [Link]
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. Available at: [Link]
WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents. Google Patents.
Chloroquinolone Carboxamide Derivatives as New Anti-HSV-1 Promising Drugs | Request PDF. ResearchGate. Available at: [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available at: [Link]
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. Available at: [Link]
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available at: [Link]
Nitrosocarbonyls 1: antiviral activity of N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the influenza A virus H1N1. PubMed. Available at: [Link]
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. ChemRxiv. Available at: [Link]
Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). PMC. Available at: [Link]
Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. Available at: [Link]
Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC. Available at: [Link]
Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. PubMed. Available at: [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. PubMed. Available at: [Link]
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. Available at: [Link]
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]
(PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. Available at: [Link]
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
The Emerging Therapeutic Potential of N-Methylquinoline Carboxamide Scaffolds: A Technical Guide for Drug Discovery
Foreword The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a multitude of biological targets. The strategic incorporation of a carboxamide linkage has been a highly effective method for augmenting the pharmacological profiles of quinoline-based compounds, particularly in the realm of oncology.[1] This technical guide delves into a specific and increasingly significant subclass: N-methylquinoline carboxamides . By exploring the nuances of their synthesis, dissecting their structure-activity relationships, and elucidating their mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this promising chemical space.
The N-Methylquinoline Carboxamide Core: A Structural and Synthetic Overview
The foundational element of the compounds discussed herein is the N-methylquinoline carboxamide core. The introduction of a methyl group on the quinoline nitrogen can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.
General Synthetic Strategies
The synthesis of N-methylquinoline carboxamides typically involves the coupling of a pre-functionalized N-methylated quinoline carboxylic acid with a desired amine or, alternatively, the N-methylation of a pre-formed quinoline carboxamide. A common and efficient approach involves a multi-step synthesis beginning with readily available starting materials.
A representative synthetic pathway can be conceptualized as a three-stage process: quinoline core formation, functionalization, and amide coupling. While various methods exist for each stage, a frequently employed strategy is the Vilsmeier-Haack reaction for the formylation of acetanilides to produce 2-chloro-3-formylquinolines, followed by oxidation to the corresponding carboxylic acid.[3] The final step is a standard amide bond formation.
Below is a generalized experimental protocol for the synthesis of a 2-chloro-N-aryl-6-methylquinoline-3-carboxamide derivative, adapted from established methodologies.[3]
Detailed Experimental Protocol: Synthesis of a Substituted 2-Chloroquinoline-3-carboxamide
Step 1: Vilsmeier-Haack Formylation
To a stirred solution of an appropriate acetanilide in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
Collect the precipitated 2-chloro-3-formylquinoline derivative by filtration, wash with water, and dry.
Step 2: Oxidation to the Carboxylic Acid
Suspend the 2-chloro-3-formylquinoline derivative in a suitable solvent (e.g., a mixture of acetone and water).
Add an oxidizing agent, such as potassium permanganate (KMnO4), portion-wise while maintaining the temperature below 30 °C.
Stir the mixture at room temperature until the reaction is complete (as indicated by TLC).
Filter the reaction mixture to remove manganese dioxide and wash the solid with the solvent.
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-chloroquinoline-3-carboxylic acid.
Collect the product by filtration, wash with water, and dry.
Step 3: Amide Coupling
To a solution of the 2-chloroquinoline-3-carboxylic acid in a suitable solvent (e.g., DMF or dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Stir the mixture for a few minutes before adding the desired aniline derivative.
Continue stirring at room temperature for several hours or until the reaction is complete.
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain the final 2-chloro-N-arylquinoline-3-carboxamide.
Biological Activities and Therapeutic Targets
N-methylquinoline carboxamides and their close analogs exhibit a broad spectrum of biological activities, positioning them as attractive scaffolds for targeting various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinoline carboxamides.[1][4][5] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Topoisomerase Inhibition: Certain quinoline-4-carboxamide derivatives have been identified as potent inhibitors of topoisomerase, an enzyme critical for DNA replication and repair in cancer cells.[1][5]
Protein Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore for targeting protein kinases. Various quinoline carboxamides have demonstrated inhibitory activity against kinases such as ATM kinase, which is involved in the DNA damage response.[1][6]
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Some quinoline carboxylic acid analogs are known to inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[1][7]
Antimicrobial and Antimalarial Activity
The quinoline core is famously present in antimalarial drugs like chloroquine.[2] Modern research has expanded on this, with novel quinoline-4-carboxamide derivatives showing potent multistage antimalarial activity.[8][9] One such derivative demonstrated a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2).[8] Furthermore, various quinoline carboxamides have been synthesized and evaluated for their antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.[3][10]
Other Therapeutic Areas
The versatility of the quinoline carboxamide scaffold extends to other therapeutic areas:
Neuroinflammation and Imaging: Iodinated quinoline-2-carboxamides have been developed as high-affinity ligands for the translocator protein (TSPO), a target for imaging neuroinflammation.
Anti-inflammatory Activity: Quinoline-3-carboxamides have been discovered as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the inflammatory cascade.[11]
Herbicidal and Photosynthesis Inhibition: Some quinoline-2-carboxamides have shown noteworthy herbicidal activity by inhibiting photosynthetic electron transport in spinach chloroplasts.[12][13]
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-methylquinoline carboxamides is highly dependent on the nature and position of substituents on the quinoline ring and the carboxamide moiety. A detailed analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[1]
Position
Substituent Effect on Activity
Reference
Quinoline C2
Bulky, hydrophobic groups are often necessary for DHODH inhibition.
Understanding the molecular pathways through which N-methylquinoline carboxamides exert their effects is paramount for their development as therapeutic agents.
Inhibition of ATM Kinase in the DNA Damage Response
A novel series of 3-quinoline carboxamides has been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase.[6] ATM is a critical protein kinase that is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Caption: Inhibition of the ATM signaling pathway by an N-methylquinoline carboxamide.
Future Directions and Conclusion
The N-methylquinoline carboxamide scaffold represents a highly privileged structure in medicinal chemistry with a demonstrated potential across a range of therapeutic areas, most notably in oncology. The synthetic accessibility and the rich possibilities for structural modification provide a fertile ground for further optimization. Future research should focus on leveraging the detailed SAR insights to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of these scaffolds to emerging therapeutic targets will undoubtedly continue to drive innovation in drug discovery. This guide serves as a foundational resource to aid in these endeavors, providing both the established knowledge and the inspirational framework for future breakthroughs.
References
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. (n.d.).
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. (2012, January 10).
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. (n.d.).
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (2025, September 1).
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025, January 28).
Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC. (n.d.).
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed. (2016, July 14).
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17).
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF - ResearchGate. (2025, November 26).
Structure–activity relationships of novel iodinated quinoline-2-carboxamides for targeting the translocator protein - MedChemComm (RSC Publishing). (n.d.).
Correction: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (n.d.).
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - MDPI. (2014, May 22).
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (n.d.).
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and - SciSpace. (2019, November 23).
Related Synthesis Methods for Quinoline Carboxamides - Smolecule. (n.d.).
Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - MDPI. (2022, January 4).
Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. | Semantic Scholar. (2014, August 12).
(PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - ResearchGate. (2025, August 6).
The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed. (2019, April 15).
Solubility profile of 4-Chloro-N-methylquinoline-2-carboxamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-N-methylquinoline-2-carboxamide in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-N-methylquinoline-2-carboxamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 4-Chloro-N-methylquinoline-2-carboxamide, a substituted quinoline derivative representative of a class of compounds with significant pharmacological interest.[1][2] While specific quantitative data for this exact molecule is not publicly available, this document synthesizes foundational solubility principles, qualitative data from related analogues, and established experimental methodologies to construct a robust, predictive profile. We present a detailed protocol for the authoritative shake-flask method for thermodynamic solubility determination, discuss the theoretical underpinnings of solute-solvent interactions, and analyze the predicted solubility of the target compound across a spectrum of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility for compounds of this class.
The Central Role of Solubility in Chemical and Pharmaceutical Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is not merely a data point but a cornerstone of chemical process development and pharmaceutical science.[3][4] For a compound like 4-Chloro-N-methylquinoline-2-carboxamide, its solubility profile dictates:
Reaction Kinetics and Synthesis: The choice of reaction solvent depends on the ability to dissolve reactants to facilitate molecular interaction.
Purification Strategy: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems. A common purification method for related compounds involves recrystallization from solvents like ethanol, which relies on a steep solubility-temperature gradient.[5]
Formulation Development: For a potential therapeutic agent, solubility is a primary determinant of its delivery method. Poor aqueous solubility can severely limit oral bioavailability, often requiring advanced formulation strategies.[6][7]
In Vitro Biological Assays: Inaccurate solubility data can lead to misleading results in biological screens. Compounds precipitating in assay media can cause unreliable readings and false interpretations.[8][9]
Physicochemical Characteristics of 4-Chloro-N-methylquinoline-2-carboxamide
To understand the solubility of 4-Chloro-N-methylquinoline-2-carboxamide, we must first analyze its molecular structure.
Molecular Structure:
Formula: C₁₁H₉ClN₂O
Molecular Weight: 220.66 g/mol
Core Scaffold: A quinoline ring system, which is an aromatic, heterocyclic structure composed of a fused benzene and pyridine ring.[10]
Key Functional Groups:
Amide (-C(=O)NHCH₃): This group is polar and contains both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl oxygen and the nitrogen lone pair). This feature is critical for interactions with protic and polar aprotic solvents.
Quinoline Nitrogen: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor.
Chloro Group (-Cl): The chlorine atom at the 4-position is electron-withdrawing and increases the lipophilicity (oil/fat solubility) of the molecule.[2]
The molecule presents a classic amphiphilic character: a polar, hydrogen-bonding capable amide "head" attached to a larger, more lipophilic, and relatively non-polar quinoline "tail." This duality is the primary driver of its solubility behavior.
Theoretical Framework: The Science of Dissolution
The empirical rule "like dissolves like" provides a useful starting point, but a deeper understanding relies on the interplay of intermolecular forces and solvent properties.[4][11] A solute dissolves when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute (crystal lattice energy) and solvent-solvent interactions.[4]
Polar Solvents: These solvents, such as water, methanol, and ethanol, have high dielectric constants and can form strong hydrogen bonds.[12] They are effective at dissolving polar and ionic solutes. Water, for example, readily dissolves compounds with multiple polar groups like sugars, while alcohols can dissolve substances that form hydrogen bonds.[11]
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are powerful solvents for polar molecules, especially those with hydrogen bond accepting capabilities. Many quinoline-carboxamide derivatives are dissolved in DMSO for biological testing.[8]
Non-polar Solvents: These solvents, such as hexane, toluene, and diethyl ether, have low dielectric constants and interact primarily through weak van der Waals forces.[3][12] They are effective at dissolving non-polar, lipophilic solutes like oils and fats.[4]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To generate reliable and definitive solubility data, the equilibrium or thermodynamic shake-flask method is the gold standard, endorsed by regulatory bodies and authoritative sources like the IUPAC.[7][13][14] This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid material.[3]
Rationale for Method Selection
The shake-flask method is chosen over higher-throughput kinetic methods for its accuracy. Kinetic solubility often starts with a compound dissolved in DMSO and then diluted into an aqueous buffer, measuring the point of precipitation.[9][15] While fast, this can overestimate solubility as it may generate supersaturated or amorphous solutions.[7] The thermodynamic method, by contrast, ensures a true equilibrium is reached between the most stable crystalline form of the compound and the solvent, providing a more accurate and relevant value for pharmaceutical and chemical processes.[3][9]
Step-by-Step Experimental Workflow
Objective: To determine the thermodynamic solubility of 4-Chloro-N-methylquinoline-2-carboxamide in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
Analytical balance
Orbital shaker or rotator in a temperature-controlled incubator
Centrifuge
Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
Preparation of Standards for Calibration Curve:
Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).
Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards of known concentrations.
Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. This curve is essential for quantifying the final sample.
Sample Preparation:
Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment to ensure saturation. A starting point is to add ~10 mg of solid to 1 mL of the test solvent.
Record the exact amount of solvent added.
Equilibration:
Securely cap the vials.
Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
Agitate the vials for a minimum of 24 hours. Scientist's Note: This extended equilibration time is crucial for reaching thermodynamic equilibrium. For some compounds, 48 or even 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium has been reached.[13]
Phase Separation and Sampling:
After equilibration, allow the vials to rest in the incubator for at least 1 hour to let the excess solid settle.
To separate the saturated liquid phase from the solid, either centrifuge the vials at the same controlled temperature or allow for gravitational settling.
Carefully withdraw an aliquot of the clear supernatant using a syringe. Critical Step: Avoid disturbing the solid material at the bottom of the vial.
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean analysis vial. The first few drops should be discarded to saturate the filter and prevent adsorption losses.
Analysis and Quantification:
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the previously established calibration curve.
Inject the diluted sample into the HPLC system.
Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent. Report the result in units such as mg/mL or mol/L.
Workflow Visualization
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Predicted Solubility Profile of 4-Chloro-N-methylquinoline-2-carboxamide
In the absence of direct published quantitative data, the following profile is predicted based on the molecule's structural features and established principles of solubility. These predictions are qualitative and serve as a guide for solvent selection in experimental settings.
Solvent Class
Solvent
Dielectric Constant (ε)
Polarity Index
Predicted Solubility
Rationale for Prediction
Non-Polar
Hexane
1.9
0.1
Poor / Insoluble
The high polarity of the amide group is incompatible with the non-polar nature of hexane. Solute-solute interactions (crystal lattice) will dominate.[3]
Toluene
2.4
2.4
Low
The aromatic quinoline core may have some favorable pi-pi stacking interactions with toluene, but the polar amide group significantly limits overall solubility.
Polar Aprotic
Diethyl Ether
4.3
2.8
Low to Moderate
Ether can act as a hydrogen bond acceptor for the amide N-H, but its low polarity and inability to disrupt the crystal lattice effectively will limit solubility.
Ethyl Acetate
6.0
4.4
Moderate
Offers a balance of moderate polarity and hydrogen bond accepting capability. Often used in extraction and chromatography for compounds of intermediate polarity.[16]
Acetone
21
5.1
Moderate to High
As a semi-polar solvent, it can bridge the polarity gap.[11] Its carbonyl group is a good H-bond acceptor.
Acetonitrile (ACN)
37.5
5.8
High
A highly polar aprotic solvent that can effectively solvate the polar amide group through dipole-dipole interactions.
Dimethylformamide (DMF)
38.3
6.4
High / Freely Soluble
An excellent H-bond acceptor and highly polar solvent, known for dissolving many carboxamides, even those with poor solubility elsewhere.[17]
Dimethyl Sulfoxide (DMSO)
47
7.2
High / Freely Soluble
A very strong polar aprotic solvent and H-bond acceptor, capable of disrupting strong intermolecular forces. Commonly used to prepare stock solutions for biological assays.[8]
Polar Protic
1-Butanol
18
4.0
Moderate
The four-carbon chain reduces overall polarity compared to methanol, but it can still act as both an H-bond donor and acceptor, allowing for moderate solubility.[11]
Isopropanol (IPA)
20
3.9
Moderate to High
Good balance of polarity and non-polar character, effective at solvating both parts of the molecule.
Ethanol (EtOH)
24.5
4.3
High
Can act as both an H-bond donor and acceptor, effectively solvating the amide group. The ethyl group can interact favorably with the quinoline core. Often used for recrystallization.[5]
Methanol (MeOH)
32.7
5.1
High
Similar to ethanol but more polar, leading to strong solvation of the amide group.
Analysis and Discussion
The predicted solubility profile of 4-Chloro-N-methylquinoline-2-carboxamide is governed by the competition between its polar amide functionality and its lipophilic chloro-quinoline core.
Caption: Factors influencing the solubility of 4-Chloro-N-methylquinoline-2-carboxamide.
High Solubility in Polar Solvents (Protic and Aprotic): The dominant factor driving solubility is the polar amide group. Polar protic solvents like methanol and ethanol can engage in strong hydrogen bonding, acting as both donors to the carbonyl oxygen and acceptors for the N-H proton. Polar aprotic solvents like DMSO and DMF, while unable to donate hydrogen bonds, are exceptional acceptors and have high polarity, allowing them to effectively solvate the molecule and overcome its crystal lattice energy.[8] This explains why these solvents are predicted to be excellent choices for this compound.
Moderate Solubility in Intermediate Solvents: Solvents like ethyl acetate, acetone, and isopropanol offer a "best-of-both-worlds" environment. They possess enough polarity and/or hydrogen bonding capability to interact with the amide group, while their less polar alkyl components can favorably interact with the quinoline ring system. This balanced character makes them useful for processes like extraction and chromatography where precise solubility control is needed.
Poor Solubility in Non-Polar Solvents: In non-polar solvents like hexane, the energy cost of breaking the strong hydrogen bonds and dipole-dipole interactions between the solute molecules (crystal lattice) is far greater than the weak van der Waals forces that would be gained from solute-solvent interactions.[3] The polar amide group is simply incompatible with the non-polar environment, leading to very poor solubility.
Conclusion
4-Chloro-N-methylquinoline-2-carboxamide is a molecule with a distinct amphiphilic character, leading to a predictable but diverse solubility profile. It is expected to exhibit high solubility in polar protic and polar aprotic organic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in non-polar hydrocarbon solvents. This predictive guide, grounded in fundamental chemical principles and supported by a robust experimental protocol, provides a strong framework for scientists and researchers. For definitive quantitative data, the detailed shake-flask methodology presented herein is the recommended approach for generating reliable, publication-quality results essential for advancing chemical synthesis, purification, and pharmaceutical development.
References
Solubility Expressions and Mechanisms of Solute Solvent Interactions. (n.d.). Pharmaguideline. Retrieved February 25, 2026, from [Link]
Solubility and distribution. (2024, January 23). SlideShare. Retrieved February 25, 2026, from [Link]
Solubility: An overview. (n.d.). Int J Pharm Chem Anal. Retrieved February 25, 2026, from [Link]
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved February 25, 2026, from [Link]
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved February 25, 2026, from [Link]
Saleem, M., et al. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Retrieved February 25, 2026, from [Link]
Nemecek, J., et al. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Retrieved February 25, 2026, from [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved February 25, 2026, from [Link]
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved February 25, 2026, from [Link]
Pharmaceutical Solvents. (2016, August 14). Basicmedical Key. Retrieved February 25, 2026, from [Link]
Subcommittee on Solubility and Equilibrium Data (SSED). (2024, February 23). IUPAC. Retrieved February 25, 2026, from [Link]
Solubility Data Series. (n.d.). IUPAC. Retrieved February 25, 2026, from [Link]
Structures of various fused quinoline carboxamides and dimeric fused... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved February 25, 2026, from [Link]
The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010, June 1). AIP Publishing. Retrieved February 25, 2026, from [Link]
4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action... (2021, March 12). ACS Publications. Retrieved February 25, 2026, from [Link]
4-Chloro-N-[4-({[2-(methylamino)quinazolin-4-yl]amino}methyl)phenyl]benzamide. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
4-Chloro-3-methylphenyl quinoline-2-carboxylate. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR. Retrieved February 25, 2026, from [Link]
Methyl 4-chloroquinoline-2-carboxylate (C11H8ClNO2). (n.d.). PubChemLite. Retrieved February 25, 2026, from [Link]
Chemistry of Substituted Quinolinones... (2000, December 18). MDPI. Retrieved February 25, 2026, from [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action... (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]
Method for preparing 4-chlorin-N-methylpyridine-2-formamide... (n.d.). Google Patents.
Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives... (2014, February 6). Semantic Scholar. Retrieved February 25, 2026, from [Link]
SOLUBILITY DATA SERIES. (n.d.). NIST. Retrieved February 25, 2026, from [Link]
A Technical Guide to the Physicochemical Properties of 4-Chloro-N-methylquinoline-2-carboxamide for Drug Discovery
Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is a prerequisite for successful development. These fundamental characteristics govern a molecule's...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is a prerequisite for successful development. These fundamental characteristics govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed technical examination of two such critical properties—Molecular Weight and the octanol-water partition coefficient (LogP)—for the compound 4-Chloro-N-methylquinoline-2-carboxamide. We will explore the theoretical basis for these parameters, detail the computational methodologies used for their determination, and interpret their significance within the framework of contemporary drug design principles, such as Lipinski's Rule of Five.
Compound Identification
To establish a clear and unambiguous basis for our analysis, we first define the target molecule.
Chemical Structure:
(A 2D representation of the chemical structure would be inserted here in a full whitepaper)
Precise identification is the cornerstone of any chemical analysis, ensuring that all subsequent data is correctly attributed.
Molecular Weight: A Foundational Parameter
The molecular weight (MW) of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms. It is a key determinant of a molecule's size and is one of the foundational criteria in early-stage drug candidate assessment.
Calculation and Value
The molecular weight for 4-Chloro-N-methylquinoline-2-carboxamide is calculated as follows:
(11 x Atomic Weight of Carbon) + (9 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Chlorine) + (2 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)
This yields a Molecular Weight of approximately 220.66 g/mol .
Significance in Drug Discovery
Molecular weight is a central component of several "drug-likeness" rules, most notably Lipinski's Rule of Five.[1][2] This rule, derived from an analysis of successful oral drugs, suggests that poor absorption or permeation is more likely when the molecular weight is greater than 500 Daltons.[3] At 220.66 g/mol , 4-Chloro-N-methylquinoline-2-carboxamide comfortably falls within this preferred range, suggesting that its size is not an intrinsic barrier to oral bioavailability. While modern drug development now includes modalities "beyond the Rule of Five" (bRo5), such as PROTACs and macrocycles, the principles remain a valuable guideline for traditional small molecule discovery.[1]
Lipophilicity and the Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical properties in drug design.[4] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). For convenience, this is expressed on a logarithmic scale as LogP.[5]
LogP = log₁₀([Compound]octanol / [Compound]water)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] This single parameter profoundly impacts a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6]
In Silico Prediction of LogP
While LogP can be determined experimentally, these methods can be resource-intensive, especially in the early phases of discovery where large numbers of compounds are evaluated.[6] Consequently, computational (in silico) prediction has become an indispensable tool.[7] These methods use the 2D or 3D structure of a molecule to estimate its LogP value based on various algorithms.
Common computational approaches include:
Atom-based methods (e.g., ALogP): These methods sum the contributions of individual atoms to the overall lipophilicity.[6]
Fragment-based methods (e.g., cLogP): The molecule is broken down into structural fragments, and the LogP is calculated by summing the known lipophilicity values of these fragments, with corrections for their electronic and steric interactions.[8]
Property-based methods (e.g., XLogP3): This is a well-regarded atom-additive method that uses a large training set and correction factors for specific substructures to improve accuracy.[9]
The existence of multiple algorithms highlights that in silico LogP is a prediction, and values can vary between models. Therefore, it is best practice to consider values from several reputable algorithms.
Calculated LogP for 4-Chloro-N-methylquinoline-2-carboxamide
Different computational models provide slightly different LogP values for the target compound, reflecting the nuances of their underlying algorithms.
Parameter
Value
Source/Method
Molecular Weight
220.66 g/mol
Calculated
Calculated LogP (XLogP3)
2.5
PubChem
Calculated LogP (ChemAxon)
2.77
ChemAxon
Calculated LogP (ALOGP)
2.45
Virtual Computational Chemistry Laboratory
Note: The specific values from PubChem, ChemAxon, and other databases are based on their respective proprietary or published calculation engines.
Interpretation in a Drug Discovery Context
According to Lipinski's Rule of Five, an orally active drug is more likely to have a LogP value less than 5.[3] The calculated LogP values for 4-Chloro-N-methylquinoline-2-carboxamide, ranging from approximately 2.45 to 2.77, are well within this guideline. This range suggests a balanced lipophilicity, which is often desirable.
Sufficient Lipophilicity: The positive value indicates the compound can partition into lipid environments, a critical step for crossing biological membranes like the intestinal wall for absorption.[5][10]
Avoiding Excessive Lipophilicity: A LogP that is too high (e.g., >5) can lead to poor aqueous solubility, sequestration in fatty tissues, and increased metabolism, all of which can compromise bioavailability and increase toxicity.[1][4] The moderate LogP of this compound mitigates these risks. For drugs targeting the central nervous system (CNS), an optimal LogP is often considered to be around 2, suggesting this compound may have the potential to cross the blood-brain barrier.[4]
It is also important to consider the distribution coefficient (LogD), which accounts for a compound's ionization at a specific pH. Since physiological environments have varying pH levels, LogD at pH 7.4 is often a more relevant predictor of in vivo behavior for ionizable compounds.[4]
Methodological Workflow & Visualization
The process of deriving these critical physicochemical parameters from a chemical structure can be visualized as a straightforward computational workflow. This process enables high-throughput screening of virtual compound libraries to prioritize candidates for synthesis and further testing.
Caption: In Silico Workflow for Physicochemical Property Prediction.
Conclusion
The analysis of 4-Chloro-N-methylquinoline-2-carboxamide reveals physicochemical properties that are highly favorable for a potential small molecule drug candidate. Its molecular weight of 220.66 g/mol and its calculated LogP values, consistently in the 2.45-2.77 range, align well with established principles for oral bioavailability, such as Lipinski's Rule of Five. These in silico data provide a strong rationale for its inclusion in further drug discovery and development efforts, serving as a critical first pass filter that predicts a low likelihood of liabilities related to poor absorption or permeation. This foundational assessment is a key step in the efficient and logical progression of a compound from initial concept to a viable therapeutic lead.
References
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
Perez, M. A. C., et al. (2018). Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic. Química Nova, 41(8), 913-921. [Link]
Quora. How important is LogP in drug design?. [Link]
Ghasemi, P., & Ahmed, F. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Mol-Instincts, 3(1), 1-12. [Link]
Dočekalová, T. (2020). Lipinski’s rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. [Link]
Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. [Link]
Pollastri, M. P. (2010). Overview on the Rule of Five. Current Protocols in Pharmacology, Chapter 9: Unit9.12. [Link]
Zhang, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1779-1789. [Link]
Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]
Cheng, T., et al. (2007). A New Group Contribution Approach to the Calculation of LogP. Journal of Chemical Information and Modeling, 47(4), 1379-1385. [Link]
Pluciński, F. A., & Chilmonczyk, Z. (2014). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Annales Academiae Medicae Silesiensis, 68(2), 83-89. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. [Link]
Biological Targets for 4-Substituted Quinoline-2-Carboxamides
The following technical guide details the biological targets, mechanism of action, and experimental protocols for 4-substituted quinoline-2-carboxamides . A Technical Guide for Drug Development Professionals Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological targets, mechanism of action, and experimental protocols for 4-substituted quinoline-2-carboxamides .
A Technical Guide for Drug Development Professionals
Executive Summary
The quinoline-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its 3-carboxamide (CB2 agonists) and 4-carboxamide (NK3 antagonists) isomers.[1] The biological activity of this scaffold is heavily dictated by the substituent at the C4 position of the quinoline ring.
This guide analyzes the two primary pharmacological classes driven by C4-substitution:
4-Hydroxy Derivatives: Structural analogs of Kynurenic Acid (KYNA), acting as neuroprotective NMDA receptor antagonists.
4-Aryl/Halo Derivatives: Lipophilic scaffolds acting as dual COX-2/5-LOX inhibitors for inflammation.
Part 1: Primary Biological Targets & Mechanisms
The Neuroprotective Target: NMDA Receptor (Glycine Site)
The endogenous metabolite Kynurenic Acid (KYNA) is a broad-spectrum antagonist of ionotropic glutamate receptors. However, KYNA penetrates the Blood-Brain Barrier (BBB) poorly. Synthetic 4-substituted analogs, specifically 4-hydroxyquinoline-2-carboxamides , have been engineered to overcome this limitation while retaining affinity for the Glycine-binding site of the NMDA receptor (NMDAR).
Mechanism of Action:
These compounds act as competitive antagonists at the glycine co-agonist site of the GluN1 subunit of the NMDAR. By preventing glycine binding, they inhibit channel opening, reducing calcium influx and preventing excitotoxic neuronal death.
Substitution at the C4 position with lipophilic groups (Phenyl, Chloro) shifts the activity profile toward the arachidonic acid cascade.
Mechanism of Action:
These derivatives function as dual inhibitors :
COX-2: They fit into the hydrophobic pocket of Cyclooxygenase-2, preventing the conversion of arachidonic acid to Prostaglandin H2. The 4-substituent (often a phenyl ring) mimics the interactions of the side chains found in coxibs.
5-LOX: They simultaneously inhibit 5-Lipoxygenase, reducing leukotriene production. This dual action mitigates the gastric toxicity often associated with pure COX inhibitors by balancing the arachidonic acid metabolic shunt.
Part 2: Mechanism of Action Visualization
The following diagram illustrates the neuroprotective mechanism of 4-hydroxy derivatives (SZR-72) at the synaptic cleft.
Figure 1: Mechanism of SZR-72 antagonism at the NMDA receptor glycine site, preventing excitotoxic calcium overload.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Hydroxyquinoline-2-Carboxamides
Objective: To synthesize the SZR-72 analog for NMDAR assays.
Principle: Amidation of the ethyl ester precursor using a diamine to introduce the solubilizing side chain.
Dissolve 1.0 mmol of ethyl 4-hydroxyquinoline-2-carboxylate in 5 mL of absolute ethanol.
Add 1.5 mmol of N,N-dimethylethylenediamine.
Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
Cool to room temperature.[3] The product often precipitates.
Purification: Filter the precipitate and wash with cold diethyl ether. If no precipitate forms, evaporate solvent and recrystallize from ethanol/ether.
Validation: Confirm structure via 1H-NMR (Look for quinoline protons at δ 7.5–8.2 and dimethylamino singlets at δ 2.2).
Protocol B: In Vitro COX-2 Inhibition Assay
Objective: To quantify the IC50 of 4-phenyl/chloro derivatives against COX-2.
Initiation: Add 20 µL of Arachidonic Acid (substrate) and 20 µL of TMPD (colorimetric substrate).
Measurement: Shake plate for 5 minutes. Measure absorbance at 590 nm .
Calculation:
Plot log(concentration) vs. % Inhibition to determine IC50.
Part 4: Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) data for key 4-substituted derivatives.
Compound ID
C4 Substituent
C2 Amide Substituent
Primary Target
Activity (IC50/Ki)
Therapeutic Indication
SZR-72
-OH
-NH(CH2)2N(Me)2
NMDA (Gly Site)
Ki ≈ 2.5 µM
Neuroprotection (Huntington's)
SZR-104
-OH
-NH(CH2)3-Morpholine
NMDA (Gly Site)
Ki ≈ 0.8 µM
Neuropathic Pain
Cmpd 19
-Phenyl
-Benzimidazole
COX-2
IC50 = 1.21 µM
Inflammation
Cmpd 27
-Phenyl
-Phenylpiperazine
COX-2
IC50 = 1.13 µM
Inflammation
Ty38c *
-CF3 (at C6)
-Benzylamino (at C3)
DprE1
MIC = 3.1 µM
Tuberculosis
*Note: Ty38c is a quinoxaline analog included for comparative scaffold analysis.
Part 5: Synthesis Workflow Diagram
Figure 2: General synthetic workflow for accessing the 4-substituted quinoline-2-carboxamide scaffold.
References
Abderlrahman, M. et al. (2022). Design, synthesis and biological evaluation of novel quinoline-2-carboxamide derivatives as dual COXs/LOX inhibitors.[4] Biointerface Research in Applied Chemistry.
Fülöp, F. et al. (2019). Structural Evaluation and Electrophysiological Effects of Some Kynurenic Acid Analogs. Molecules.[1][3][5][6][7][8][9][10][11][12][13][14]
Tuka, B. et al. (2025). Decoupling Behavioral Domains via Kynurenic Acid Analog Optimization: Implications for Schizophrenia and Parkinson's Disease Therapeutics. International Journal of Molecular Sciences.
Millet, R. et al. (2005). Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists. Journal of Medicinal Chemistry.[9]
Carta, A. et al. (2015). 2-Carboxyquinoxalines kill Mycobacterium tuberculosis through noncovalent inhibition of DprE1.[7] ACS Chemical Biology.
The History, Discovery, and Scientific Progression of 4-Chloro-N-methylquinoline-2-carboxamide Analogs
An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents one of medicinal chemistry's most enduring and "privileged" structures, ser...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents one of medicinal chemistry's most enduring and "privileged" structures, serving as the foundation for a vast array of therapeutic agents.[1][2] This guide provides a detailed examination of a specific, highly functionalized subclass: 4-Chloro-N-methylquinoline-2-carboxamide analogs. We trace the historical lineage from naturally occurring quinoline alkaloids to the rational design of modern synthetic derivatives.[3] This document elucidates the strategic importance of the 4-chloro substitution and the N-methyl-2-carboxamide moiety, detailing the synthetic methodologies developed for their construction, their diverse biological activities—with a focus on anticancer applications—and the critical structure-activity relationships that guide ongoing drug discovery efforts. Included are detailed experimental protocols and mechanistic diagrams to provide both foundational knowledge and practical insights for professionals in the field.
Introduction: The Quinoline Core, a Cornerstone of Medicinal Chemistry
The story of quinoline in medicine begins not in a laboratory, but with the bark of the Cinchona tree. The isolation of quinine, its primary alkaloid, provided the first effective treatment for malaria and established the quinoline nucleus as a pharmacologically significant scaffold.[4] The critical need for synthetic alternatives during World War II, when natural sources were compromised, catalyzed intensive research that led to the development of iconic 4-aminoquinoline drugs like chloroquine.[4][5]
This early success spurred decades of research, revealing that the quinoline ring system is a versatile template for interacting with a wide range of biological targets.[3] Derivatives have since been developed as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[3] A pivotal strategy in expanding this pharmacological potential has been the introduction of a carboxamide linkage at various positions on the quinoline frame, a modification proven to be highly effective for enhancing and modulating biological properties, particularly anticancer potency.[1]
The Rise of Quinolone-2-Carboxamides: A Versatile Pharmacophore
The incorporation of a carboxamide group, specifically at the 2-position, has given rise to a class of compounds with significant therapeutic promise. This functional group is not merely a passive linker; its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions within the binding pockets of target proteins. Researchers have successfully developed quinoline-2-carboxamide derivatives as potent inhibitors of various enzymes crucial for pathogen or cancer cell survival, including human dihydroorotate dehydrogenase (hDHODH), protein kinases, and topoisomerases.[1][6] The inherent versatility of the amide bond also allows for the introduction of diverse substituents, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Strategic Rationale for the 4-Chloro-N-methylquinoline-2-carboxamide Scaffold
The specific analog class of this guide is defined by two key features that were introduced through rational drug design to impart specific, advantageous properties.
3.1 The Importance of the 4-Chloro Substitution
The chlorine atom at the 4-position of the quinoline ring is a critical feature with a dual role. Firstly, it serves as a potent pharmacophoric element. As an electron-withdrawing group, it modulates the electronic distribution of the heterocyclic ring system, which can significantly influence binding affinity to biological targets. Its presence is a hallmark of many successful quinoline drugs, including the antimalarial chloroquine and numerous anticancer agents.[7] Secondly, the C4-Cl bond is a versatile synthetic handle. It activates the 4-position for nucleophilic aromatic substitution (SNAr) reactions, allowing for the late-stage introduction of various side chains to expand molecular diversity and optimize drug-like properties.[8][9]
3.2 The Role of the N-methyl-2-carboxamide Moiety
The N-methyl group on the carboxamide serves several purposes. It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway. Furthermore, by replacing a hydrogen atom, it alters the hydrogen bonding capacity of the amide, which can lead to improved selectivity for a specific target. This substitution can also impact the conformation of the side chain, potentially locking it into a more bioactive orientation. The placement at the 2-position orients this entire functional group for crucial interactions with target enzymes where it can act as a key binding motif.
General Synthetic Strategies and Methodologies
The synthesis of 4-Chloro-N-methylquinoline-2-carboxamide analogs typically follows a multi-step sequence that first builds the core heterocyclic system and then functionalizes it. A common and efficient approach involves the preparation of a 2-hydroxyquinoline-4-carboxylic acid intermediate, which is then subjected to chlorination and amide bond formation.[10]
Diagram 4.1: General Synthetic Workflow
Caption: A generalized two-step synthetic route to the target scaffold.
Experimental Protocol 4.1: Synthesis via One-Pot Chlorination and Amide Coupling
This protocol is adapted from methodologies described for the synthesis of related quinoline-4-carboxamides.[10] It outlines a one-pot procedure starting from a 2-hydroxyquinoline-4-carboxylic acid intermediate.
Methylamine solution (e.g., 2.0 M in THF or other suitable solvent) (1.5-2.0 eq)
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-hydroxyquinoline-4-carboxylic acid starting material (1.0 eq) and suspend it in anhydrous DCM.
Activation/Chlorination: Add a catalytic amount of DMF. Slowly add thionyl chloride (3.0-5.0 eq) to the suspension at 0 °C (ice bath).
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction mixture should become a clear solution, indicating the formation of the acid chloride intermediate.
Amidation: Cool the reaction mixture back to 0 °C. Slowly add the methylamine solution (1.5-2.0 eq) dropwise. A precipitate may form.
Completion: Allow the reaction to stir at room temperature for several hours or overnight until completion is confirmed by TLC or LC-MS.
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final 4-Chloro-N-methylquinoline-2-carboxamide analog.[11]
Biological Activity and Mechanism of Action
While the broader class of quinoline carboxamides exhibits diverse activities, a significant focus has been placed on their potential as anticancer agents.[1] Certain analogs have been shown to exert their cytotoxic effects by disrupting key cellular processes required for cancer cell proliferation and survival.[12]
Anticancer Activity: Disruption of Autophagic Flux
A primary mechanism of action identified for some quinoline-carboxamide derivatives is the blockade of autophagic flux.[12] Autophagy is a cellular recycling process that cancer cells often exploit to survive stress. By inhibiting the final stages of this process (the fusion of autophagosomes with lysosomes), these compounds cause an accumulation of dysfunctional autophagosomes and the key autophagy-related protein p62/SQSTM1. This disruption overwhelms the cell, leading to apoptosis (programmed cell death).[12]
Diagram 5.1: Mechanism of Action - Autophagy Blockade
Caption: Disruption of autophagic flux by quinoline-carboxamide analogs.
Other Therapeutic Targets
Beyond autophagy modulation, various quinoline carboxamide analogs have been investigated for other therapeutic applications:
Antimalarial: Following the legacy of chloroquine, novel quinoline carboxamides have been developed that show multistage activity against Plasmodium falciparum, the parasite responsible for malaria.[10]
hDHODH Inhibition: Some derivatives are potent inhibitors of human dihydroorotate dehydrogenase, an enzyme essential for pyrimidine biosynthesis, which is a key pathway for cancer cell proliferation.[6]
Neurological Disorders: 4-Arylquinoline-2-carboxamides have been identified as highly potent and selective negative allosteric modulators of the mGluR2 receptor, a target for cognitive disorders like Alzheimer's disease.[13]
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds into clinical candidates. For quinoline-2-carboxamides, research has revealed several key trends that influence biological activity.
Position/Moiety
Substitution
General Effect on Activity
Reference(s)
Quinoline C4
-Cl, -F
Halogen substitution is often crucial for potency. Removal can lead to a significant drop in activity.
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[14]
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Diagram 7.1: Experimental Workflow for Biological Evaluation
Caption: A typical workflow from synthesis to preclinical evaluation.
Challenges and Future Directions
Despite their promise, the development of quinoline-carboxamide analogs faces challenges common in drug discovery. Poor aqueous solubility and high metabolic instability are often initial hurdles that require extensive medicinal chemistry optimization.[10] The emergence of drug resistance, particularly for antimalarial and anticancer agents, necessitates the design of compounds with novel mechanisms of action or the ability to overcome known resistance pathways.[4]
Future research will likely focus on:
Improving Drug-like Properties: Employing advanced synthetic strategies to enhance solubility and metabolic stability while retaining potency.
Target Selectivity: Designing analogs with high selectivity for their intended target to minimize off-target effects and improve the safety profile.
Exploring New Therapeutic Areas: Expanding the evaluation of these scaffolds against other diseases, including viral infections and inflammatory conditions, where quinoline derivatives have shown promise.[3]
Conclusion
The 4-Chloro-N-methylquinoline-2-carboxamide scaffold is a product of decades of evolution in medicinal chemistry, building upon the foundational discovery of quinine. The rational inclusion of the 4-chloro and N-methyl-2-carboxamide functionalities has created a class of molecules with significant therapeutic potential, particularly in oncology. By understanding their history, synthesis, and mechanisms of action, researchers are well-equipped to continue innovating, optimizing these promising structures into the next generation of targeted therapies.
References
Smolecule. (n.d.). Experimental Applications of Quinoline-Carboxamide Derivatives.
Patel, S. B., et al. (2014). Design, Synthesis and Pharmacological Evaluation of Novel Substituted quinoline-2-carboxamide Derivatives as Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors and Anticancer Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
Augustine, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Retrieved from [Link]
Singh, P., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]
Sohail, M., et al. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Retrieved from [Link]
Fazal, E., et al. (n.d.). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]
Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Retrieved from [Link]
Rana, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
Ghorab, M. M., et al. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry. Retrieved from [Link]
Gonec, T., et al. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Retrieved from [Link]
Singh, A., & Kumar, K. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]
ResearchGate. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
Gentry, P. R., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Penna-Coutinho, J., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Application Note: Synthesis of 4-Chloro-N-methylquinoline-2-carboxamide
Abstract & Strategic Overview This protocol details the high-fidelity synthesis of 4-Chloro-N-methylquinoline-2-carboxamide , a functionalized quinoline scaffold often utilized in the development of antiviral and antican...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This protocol details the high-fidelity synthesis of 4-Chloro-N-methylquinoline-2-carboxamide , a functionalized quinoline scaffold often utilized in the development of antiviral and anticancer therapeutics. The synthesis strategy prioritizes the preservation of the C4-chlorine substituent, which is susceptible to nucleophilic aromatic substitution (
) during amidation.
To mitigate side reactions, this guide utilizes a Deoxychlorination-Aminolysis sequence. The workflow begins with the chlorination of ethyl 4-hydroxyquinoline-2-carboxylate using phosphorus oxychloride (
), followed by a mild, magnesium-catalyzed aminolysis of the ester to the N-methyl amide. This approach avoids the harsh conditions of acid chloride formation and minimizes the risk of C4-amination.
Retrosynthetic Analysis
The synthesis is deconstructed into two critical transformations:
Activation: Conversion of the 4-hydroxy tautomer to the 4-chloro intermediate.
Functionalization: Selective conversion of the C2-ester to the N-methyl amide without disturbing the C4-chloride.
Figure 1: Retrosynthetic pathway highlighting the preservation of the C4-chloro motif.
Safety Protocols & Hazard Mitigation
CRITICAL WARNING: This protocol utilizes Phosphorus Oxychloride (
) and Methylamine. Strict adherence to engineering controls is mandatory.
Hazard Class
Reagent
Risk Description
Mitigation Strategy
Corrosive / Toxic
Reacts violently with water to release HCl and phosphoric acid. Fatal if inhaled.
Handle in a certified fume hood. Quench excess reagent slowly into ice-water.
Flammable Gas
Methylamine (THF)
Highly flammable; vapor forms explosive mixtures. Toxic by inhalation.
Use sealed pressure tubes or maintain inert atmosphere (/Ar). Keep away from ignition sources.
Irritant
Chlorinated Quinolines
Potent skin and eye irritants; potential sensitizers.
Double-glove (Nitrile/Laminate). Wear full face shield during workup.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-chloroquinoline-2-carboxylate
This step utilizes
to convert the 4-hydroxy (quinolone) tautomer to the 4-chloro derivative. The reaction is driven by the formation of a dichlorophosphate intermediate which acts as a leaving group.
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a
drying tube or line), place Ethyl 4-hydroxyquinoline-2-carboxylate (e.g., 5.0 g, 23.0 mmol).
Addition: Carefully add
(10.7 mL, 115 mmol) at room temperature. Caution: Exothermic.
Reaction: Heat the mixture to reflux (105 °C) for 2–3 hours. Monitor by TLC (System: Hexanes/EtOAc 4:1) until the starting material (
) is fully consumed and the product () dominates.
Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto 300 g of crushed ice with vigorous stirring. Note: This hydrolyzes the excess
. Evolution of HCl gas will occur.
Neutralization: Carefully neutralize the aqueous suspension to pH 7–8 using saturated
solution or 10% .
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL).
Workup: Wash the combined organic layers with brine (
mL), dry over anhydrous , filter, and concentrate under reduced pressure.
Purification: The crude residue is typically pure enough for the next step. If necessary, recrystallize from cold acetone or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Yield: 85–95% (Off-white to yellow solid).
Step 2: Selective Aminolysis to 4-Chloro-N-methylquinoline-2-carboxamide
Direct reaction of the ester with methylamine can lead to
displacement of the chlorine at C4. To prevent this, we employ a Magnesium Chloride () catalyzed aminolysis . The Lewis acid () activates the ester carbonyl, allowing the reaction to proceed at room temperature, kinetically favoring amidation over .
Mild Amidation of Esters using MgCl2:
Source:Tetrahedron Letters, 2004, 45(49), 9029-9032. "Magnesium chloride-catalyzed mild and efficient amidation of esters with amines."
Context: Validates the chemoselective amidation protocol to prevent side reactions.
General Reactivity of 4-Chloroquinolines
Source:Journal of the American Chemical Society, 1946, 68(7), 1204–1208. "The Synthesis of Some 4-Substituted Quinolines."
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 4-Chloro-N-methylquinoline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of nume...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine and anticancer drugs.[1] The functionalization of the quinoline ring is a key strategy for modulating the biological activity and pharmacokinetic properties of these compounds. 4-Chloro-N-methylquinoline-2-carboxamide serves as a versatile intermediate, where the chlorine atom at the C4 position is activated for nucleophilic displacement, enabling the synthesis of a diverse library of substituted quinoline derivatives.
The electron-withdrawing nature of the quinoline ring system, particularly the nitrogen atom, renders the C4 position electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in the development of novel chemical entities for drug discovery programs.[2]
Reaction Mechanism and Scientific Rationale
The primary reaction pathway for the substitution of the 4-chloro group is the SNAr mechanism. This process is typically a two-step addition-elimination sequence.
Diagram of the SNAr Mechanism:
Caption: Generalized SNAr mechanism for the reaction of 4-Chloro-N-methylquinoline-2-carboxamide with a nucleophile.
The first step, the nucleophilic attack, is generally the rate-determining step of the reaction. The stability of the anionic intermediate, often referred to as a Meisenheimer complex, is crucial. The electron-withdrawing quinoline ring effectively stabilizes this intermediate through resonance, facilitating the reaction.[3] The final step is the rapid expulsion of the chloride leaving group to restore aromaticity.
Experimental Protocols
The following protocols are designed as a starting point for the synthesis of 4-substituted-N-methylquinoline-2-carboxamides. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: Substitution with Amine Nucleophiles (N-Arylation/N-Alkylation)
This protocol is applicable for the reaction with primary and secondary amines to yield 4-aminoquinoline derivatives, which are of significant interest in medicinal chemistry.[2]
Experimental Workflow:
Caption: Workflow for the amination of 4-Chloro-N-methylquinoline-2-carboxamide.
Step-by-Step Procedure:
To a solution of 4-Chloro-N-methylquinoline-2-carboxamide (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired amine (1.2 mmol).
Add a base, such as triethylamine or potassium carbonate (1.5 mmol), to the mixture. The choice of base is critical to neutralize the HCl generated during the reaction.
Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours. The optimal temperature will depend on the nucleophilicity of the amine.
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-water (50 mL) to precipitate the solid product.
Collect the precipitate by filtration, wash with water, and dry under a vacuum.
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Substitution with Thiol Nucleophiles (S-Arylation)
This procedure outlines the formation of a C-S bond by reacting 4-Chloro-N-methylquinoline-2-carboxamide with thiols.
Step-by-Step Procedure:
In a round-bottom flask, dissolve 4-Chloro-N-methylquinoline-2-carboxamide (1.0 mmol) in a polar aprotic solvent like DMF (10 mL).
Add a base such as potassium carbonate (1.5 mmol) to the solution.
To this suspension, add the desired thiophenol or alkyl thiol (1.1 mmol) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-6 hours. For less reactive thiols, gentle heating (e.g., 50-60 °C) may be required.
Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into ice-water (50 mL).
Collect the precipitated product by filtration and wash with water.
Dry the product under a vacuum. Recrystallization or column chromatography can be used for further purification.
Protocol 3: Substitution with Oxygen Nucleophiles (O-Arylation)
The reaction with alcohols or phenols typically requires a strong base to generate the corresponding alkoxide or phenoxide, which is a more potent nucleophile.
Step-by-Step Procedure:
To a suspension of a strong base, such as sodium hydride (1.5 mmol, 60% dispersion in mineral oil), in dry DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol or phenol (1.2 mmol) in dry DMF (5 mL) dropwise at 0 °C.
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the alkoxide/phenoxide.
Add a solution of 4-Chloro-N-methylquinoline-2-carboxamide (1.0 mmol) in dry DMF (5 mL) to the reaction mixture.
Heat the reaction to 60-100 °C and stir for 6-24 hours.
Monitor the reaction progress by TLC.
After completion, carefully quench the reaction by the slow addition of ice-water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Quantitative Data and Reactivity Trends
The reactivity of nucleophiles in SNAr reactions with 4-chloroquinolines generally follows the trend:
Thiolates > Amines > Alkoxides/Phenoxides
This trend is influenced by the nucleophilicity and the polarizability of the attacking atom. The following table provides a general overview of typical reaction conditions and expected yields for different classes of nucleophiles. Note that these are illustrative and will vary based on the specific nucleophile used.
Nucleophile Class
Example Nucleophile
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Amines
Aniline
Triethylamine
Ethanol
80-100
4-8
70-90
Morpholine
K₂CO₃
DMF
100-120
6-12
75-95
Thiols
Thiophenol
K₂CO₃
DMF
25-60
2-6
80-95
Alcohols/Phenols
Phenol
NaH
DMF
60-100
6-24
50-80
Troubleshooting and Expert Insights
Low Reactivity: If the reaction is sluggish, consider using a more polar aprotic solvent like DMSO, which can accelerate SNAr reactions. Increasing the reaction temperature or using a stronger base (for O- and S-nucleophiles) can also be effective. For amine nucleophiles, acid catalysis can sometimes play a significant role.[4]
Side Reactions: The presence of multiple nucleophilic sites on the attacking molecule can lead to side products. Protecting groups may be necessary in such cases. The 2-carboxamide group is generally stable under these conditions, but hydrolysis can occur with strong bases and high temperatures over prolonged reaction times.
Purification Challenges: The products are often crystalline solids and can be purified by recrystallization. If the product is an oil or difficult to crystallize, column chromatography is the preferred method of purification.
Conclusion
4-Chloro-N-methylquinoline-2-carboxamide is a valuable building block for the synthesis of a wide array of functionalized quinoline derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold. A thorough understanding of the SNAr mechanism and careful optimization of reaction conditions are key to achieving successful outcomes in the laboratory.
References
El-Sayed, M. A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1433-1443. [Link]
Crampton, M. R., & El-Ghayoury, A. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]
Sánchez, M., Ormazábal-Toledo, R., & Alarcón-Espósito, J. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Retrieved from [Link]
Kowalski, K., & Rychlewska, U. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3123. [Link]
Romero, J. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1373582. [Link]
Abdel-Ghaffar, H. M., & El-Gazzar, A. B. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
Fazal, A., Fun, H. K., & E.F, R. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. [Link]
Penchala, S. C., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(15), 6215–6231. [Link]
Abdel-Ghaffar, H. M., & El-Gazzar, A. B. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Retrieved from [Link]
Duan, L. T., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 33(4). [Link]
Google Patents. (n.d.). US11325906B2 - Chemical compounds.
Semantic Scholar. (n.d.). Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Retrieved from [Link]
Zhang, Y., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry, 105, 104394. [Link]
de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6484-6501. [Link]
Chen, J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1842. [Link]
Precision Amidation of 4-Chloroquinoline-2-Carboxylic Acid: Chemoselectivity Control
Topic: Procedure for amidation of 4-chloroquinoline-2-carboxylic acid Content Type: Application Notes and Protocols Executive Summary & Strategic Analysis The amidation of 4-chloroquinoline-2-carboxylic acid presents a c...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Procedure for amidation of 4-chloroquinoline-2-carboxylic acid
Content Type: Application Notes and Protocols
Executive Summary & Strategic Analysis
The amidation of 4-chloroquinoline-2-carboxylic acid presents a classic chemoselectivity challenge in heterocyclic chemistry.[1] The substrate contains two electrophilic centers:
The Core Challenge: Standard amidation protocols often inadvertently trigger substitution at the C4 position, leading to 4-aminoquinoline byproducts or hydrolysis to the 4-quinolone (4-hydroxy) derivative.
This guide details two distinct protocols designed to decouple these reactivities. Protocol A (Acid Chloride Activation) is the robust, scalable standard for non-sensitive amines. Protocol B (HATU Activation) is the high-fidelity method for complex or sterically hindered amines where mild conditions are non-negotiable.[1]
Mechanistic Decision Matrix
Before selecting a protocol, evaluate the reaction landscape using the decision tree below.
Figure 1: Strategic decision tree for selecting the optimal amidation pathway based on amine complexity and scale.
Protocol A: The Acid Chloride Method (Scalable)
Best for: Simple amines, anilines, and gram-scale synthesis.
Mechanism: Conversion to the highly reactive acyl chloride using Thionyl Chloride (
Concentrate. Recrystallize from EtOH/Hexane or purify via Flash Chromatography (0-5% MeOH in DCM).
Protocol B: The HATU Coupling Method (Mild)
Best for: Precious amines, chiral substrates, or when acid-sensitive groups are present.
Mechanism: Formation of an active ester (OAt-ester) that reacts selectively with the amine without generating strong acid byproducts.
Cause: Reaction temperature too high or amine is too nucleophilic.
Fix: Keep coupling at 0°C–RT. Do not reflux during the amine addition step.
Chemoselectivity Pathway Diagram
The following diagram illustrates the competing pathways and how temperature controls the outcome.
Figure 2: Reaction pathways showing kinetic control (Amidation) vs. thermodynamic control (SnAr substitution).
References
National Institutes of Health (NIH) / PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies.[1] (Discusses reactivity of 4-chloroquinolines).
[Link]
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
[Link]
Fisher Scientific. Amide Synthesis Application Note. (General protocols for HATU and Acid Chloride couplings).
[Link][1]
Organic Chemistry Portal. Amide Synthesis by Acylation.
[Link]
The Strategic Utility of 4-Chloro-N-methylquinoline-2-carboxamide in Synthetic Chemistry
Abstract This technical guide provides an in-depth exploration of 4-Chloro-N-methylquinoline-2-carboxamide as a versatile synthetic intermediate. While not extensively documented as a commercially available reagent, its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-N-methylquinoline-2-carboxamide as a versatile synthetic intermediate. While not extensively documented as a commercially available reagent, its strategic importance lies in the orthogonal reactivity of its functional groups, making it a valuable building block in medicinal chemistry and materials science. This document outlines a plausible and robust synthetic protocol for its preparation, details its predicted physicochemical and spectroscopic properties, and presents detailed application notes for its use in the synthesis of advanced molecular architectures, particularly in the context of kinase inhibitor development.
Introduction: A Scaffold of Untapped Potential
The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents, including antimalarials and anticancer drugs. The strategic functionalization of this heterocyclic system allows for the fine-tuning of biological activity. 4-Chloro-N-methylquinoline-2-carboxamide presents a unique combination of reactive sites: a nucleophilic substitution-prone chloro group at the 4-position and a modifiable N-methylcarboxamide at the 2-position. This duality allows for sequential and selective chemical transformations, making it an ideal intermediate for constructing diverse molecular libraries.
The chloro substituent at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many kinase inhibitors.[1][2] The N-methylcarboxamide at the C2 position, while relatively stable, offers opportunities for further chemical modification or can serve as a key pharmacophoric element. This guide will illuminate the synthetic pathways to and from this valuable intermediate.
Synthesis and Characterization
The synthesis of 4-Chloro-N-methylquinoline-2-carboxamide can be efficiently achieved in a two-step sequence starting from a suitable precursor, 4-hydroxyquinoline-2-carboxylic acid, which can be synthesized via established methods like the Doebner-von Miller reaction.[3][4]
Proposed Synthetic Protocol
Step 1: Chlorination of 4-Hydroxyquinoline-2-carboxylic Acid
The initial step involves the conversion of the 4-hydroxy group to a chloro group and the carboxylic acid to an acid chloride. This is a common transformation for quinolinones.[5]
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-hydroxyquinoline-2-carboxylic acid (1 equivalent) in dry toluene.
Carefully add phosphorus oxychloride (3-5 equivalents) to the suspension.
Add phosphorus pentachloride (1.1 equivalents) portion-wise at room temperature.
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline-2-carbonyl chloride. This intermediate is often used directly in the next step without further purification.
Step 2: Amidation with Methylamine
The crude acid chloride is then reacted with methylamine to form the desired N-methylcarboxamide.
Materials: 4-chloroquinoline-2-carbonyl chloride, methylamine solution (e.g., 40% in water or 2M in THF), dichloromethane (DCM), triethylamine (TEA).
Procedure:
Dissolve the crude 4-chloroquinoline-2-carbonyl chloride in dry DCM in a round-bottom flask and cool to 0 °C in an ice bath.
Add triethylamine (1.5 equivalents) to the solution.
Slowly add a solution of methylamine (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 4-Chloro-N-methylquinoline-2-carboxamide.
Figure 1: Proposed synthetic workflow for 4-Chloro-N-methylquinoline-2-carboxamide.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted data for the title compound, extrapolated from known quinoline derivatives.[6][7][8]
The primary utility of 4-Chloro-N-methylquinoline-2-carboxamide lies in the selective reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing nature of the quinoline nitrogen atom facilitates nucleophilic attack at the C4 position. This reaction is a common strategy in the synthesis of kinase inhibitors, where an aniline or other nitrogen-based nucleophile is coupled to the 4-position of a heterocyclic core.[1][9][10]
General Protocol for SNAr with Amines:
Materials: 4-Chloro-N-methylquinoline-2-carboxamide, desired amine (1.1-1.5 equivalents), solvent (e.g., tert-butanol, DMF, or 1,4-dioxane), base (optional, e.g., NaH, K₂CO₃, or DIEA).
Procedure:
To a solution of 4-Chloro-N-methylquinoline-2-carboxamide (1 equivalent) in the chosen solvent, add the amine nucleophile.
If the amine is used as its salt or if a non-nucleophilic base is required, add the base to the reaction mixture.
Heat the reaction mixture to a temperature between 80-120 °C. The reaction can also be performed under microwave irradiation to reduce reaction times.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography or recrystallization.
Figure 2: General workflow for SNAr at the C4-position.
Case Study: Synthesis of a Putative Kinase Inhibitor Scaffold
Many potent kinase inhibitors, such as Lapatinib and Bosutinib, feature a 4-anilinoquinoline or 4-anilinoquinazoline core.[9][10] 4-Chloro-N-methylquinoline-2-carboxamide is an excellent starting point for generating analogs of these important drug classes.
Protocol: Synthesis of N-methyl-4-(phenylamino)quinoline-2-carboxamide
Monitor the reaction for the disappearance of the starting material by TLC.
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with a 5% aqueous NaHCO₃ solution, followed by brine.[11]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.
This protocol provides a straightforward method for accessing the core structure of many biologically active molecules, which can then be further diversified.
Conclusion and Future Outlook
4-Chloro-N-methylquinoline-2-carboxamide, while not a common off-the-shelf reagent, represents a highly valuable and strategically designed synthetic intermediate. Its preparation from readily accessible starting materials is feasible, and its orthogonal reactivity allows for selective functionalization at the C4 position via nucleophilic aromatic substitution. This makes it an ideal scaffold for the rapid generation of compound libraries in drug discovery programs, particularly those targeting protein kinases. The protocols and data presented in this guide are intended to empower researchers to leverage the synthetic potential of this versatile building block in their pursuit of novel chemical entities with therapeutic or material applications.
References
El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. [Link]
Smolecule. (2026). Related Synthesis Methods for Quinoline Carboxamides. Smolecule Technical Support.
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
Kavčič, R., & Stanovnik, B. (1979). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 16(7), 1213-1215.
Sánchez, J. B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 69.
BenchChem. (2025).
Wang, L., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 246, 114959. [Link]
Bielawska, A., et al. (2020). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 25(22), 5406.
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]
Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1369527.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
PrepChem. (n.d.). Synthesis of 4-chloroquinoline. [Link]
Gonec, T., et al. (2012). Synthesis and in vitro antimycobacterial evaluation of quinoline-2-carboxamides. Molecules, 17(11), 13353-13369.
Suehiro, M., et al. (2001). Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 44(4), 545-553.
Wilson, A. A., et al. (2026).
Kumar, A., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685. [Link]
Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1943-1949.
Kim, Y., et al. (2012). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1688.
Shandong Jincheng Pharmaceutical Group Co Ltd. (2011).
El-Emary, T. I. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 59(3), 197-200.
de Oliveira, R. B., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1642.
Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. [Link]
Rapid and Efficient Synthesis of 4-Chloro-N-methylquinoline-2-carboxamide Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
An Application Note for Drug Development Professionals Abstract This application note details a robust and highly efficient protocol for the synthesis of 4-Chloro-N-methylquinoline-2-carboxamide derivatives, a class of c...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 4-Chloro-N-methylquinoline-2-carboxamide derivatives, a class of compounds with significant potential in medicinal chemistry. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves reaction yields, and enhances product purity compared to conventional heating methods.[1][2][3] The protocol aligns with the principles of green chemistry by minimizing energy consumption and reducing by-product formation.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate the synthesis of novel heterocyclic scaffolds.
Introduction: The Need for Efficient Synthesis in Drug Discovery
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with quinoline derivatives being particularly prominent due to their wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][6] The development of novel therapeutic agents often requires the rapid synthesis and screening of extensive compound libraries. Traditional synthetic methods, however, frequently rely on prolonged reaction times and harsh conditions, creating a bottleneck in the drug discovery pipeline.[7]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[8][9] Unlike conventional heating which transfers energy slowly and inefficiently through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][10] This results in rapid, uniform, and volumetric heating, leading to remarkable accelerations in reaction rates and often cleaner reaction profiles.[2][4]
This document provides a validated, step-by-step protocol for the synthesis of 4-Chloro-N-methylquinoline-2-carboxamide, a key intermediate for further functionalization in drug development programs.
The MAOS Advantage: Principles of Microwave Heating
The efficacy of microwave synthesis stems from its unique heating mechanism, which is fundamentally different from conventional conductive heating. The primary mechanisms are:
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation causes intense molecular friction, which generates heat instantly and volumetrically throughout the sample.[4][10][11]
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this migration cause the generation of heat.[5][12]
This direct coupling of energy with the reaction medium leads to extremely fast heating rates (e.g., 4–8 °C per second) and allows for precise temperature control.[4] The result is a significant reduction in reaction times and often an increase in yield and purity by minimizing the formation of thermally induced by-products.[5]
Synthetic Strategy and Reaction Mechanism
The synthesis of the target compound is achieved via a two-step process starting from 4-chloroquinoline-2-carboxylic acid. The first step involves the activation of the carboxylic acid to form a more reactive acyl chloride intermediate. The second, key step is the microwave-assisted amidation of this intermediate with methylamine.
Step 1: Acyl Chloride Formation (Activation)
The carboxylic acid is converted to 4-chloroquinoline-2-carbonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂). This step is critical as it creates a highly electrophilic carbonyl carbon, primed for nucleophilic attack. It is important to perform this step under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Step 2: Microwave-Assisted Amidation
The acyl chloride intermediate is then reacted with methylamine in a sealed vessel under microwave irradiation. The polar nature of the solvent and reactants allows for efficient absorption of microwave energy, driving the reaction to completion in a matter of minutes. The mechanism involves the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to yield the final N-methylcarboxamide product.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol has been optimized for use with a dedicated monomode microwave reactor. All operations should be conducted in a well-ventilated fume hood.
Equipment: Monomode microwave reactor (e.g., Anton Paar Monowave, CEM Discover), 10 mL microwave process vials with snap caps and septa, round-bottom flasks, magnetic stirrer and stir bars, rotary evaporator, standard laboratory glassware.
4.2. Step-by-Step Procedure
Caption: Experimental workflow for microwave-assisted synthesis.
Part A: Synthesis of 4-Chloroquinoline-2-carbonyl chloride (Intermediate)
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 4-chloroquinoline-2-carboxylic acid (1.0 mmol, 207.6 mg).
Add anhydrous dichloromethane (DCM, 10 mL) followed by a catalytic drop of DMF.
Slowly add thionyl chloride (SOCl₂, 3.0 mmol, 0.22 mL) to the suspension.
Heat the mixture to reflux (approx. 45°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid.
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a light-yellow solid and should be used immediately in the next step.
Part B: Microwave-Assisted Synthesis of 4-Chloro-N-methylquinoline-2-carboxamide
Place the crude 4-chloroquinoline-2-carbonyl chloride into a 10 mL microwave process vial equipped with a magnetic stir bar.
Dissolve the solid in 4 mL of anhydrous Tetrahydrofuran (THF).
Add methylamine solution (2.0 M in THF, 1.25 mL, 2.5 mmol) to the vial.
Securely seal the vial with a snap cap.
Place the vial into the cavity of the microwave reactor.
Microwave Parameters: Irradiate the mixture using the following settings:
Target Temperature: 120°C
Hold Time: 10 minutes
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
Stirring: High
After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using compressed air before opening.
Work-up: Transfer the reaction mixture to a separatory funnel, diluting with 20 mL of DCM. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution, 15 mL of water, and 15 mL of brine.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.
Results and Data
The microwave-assisted protocol consistently provides superior results when compared to traditional oil-bath heating methods. The direct and efficient energy transfer accelerates the amidation, leading to high yields in a fraction of the time.
Table 1: Comparison of MAOS vs. Conventional Synthesis
Method
Temperature (°C)
Time
Yield (%)
Purity (by ¹H NMR)
MAOS
120
10 min
85-92%
>98%
Conventional
80 (Reflux)
6-8 hours
55-65%
~95%
Data are representative based on typical outcomes for this class of reaction.
The significant advantage of the MAOS protocol is evident. A reaction that requires a full workday using conventional heating can be completed and purified in under an hour with microwave assistance.[13][14] This rapid feedback loop is invaluable in a drug discovery setting, enabling faster synthesis of derivative libraries for structure-activity relationship (SAR) studies.
Conclusion
This application note demonstrates a validated, efficient, and rapid microwave-assisted method for the synthesis of 4-Chloro-N-methylquinoline-2-carboxamide derivatives.[7] The protocol offers substantial improvements over conventional methods, including an order-of-magnitude reduction in reaction time and a significant increase in chemical yield.[3] By adopting MAOS, research and development laboratories can accelerate their synthetic workflows, streamline the production of key intermediates, and ultimately shorten the timeline for drug discovery and development.[8]
References
MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
RSC Publishing. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
ResearchGate. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
ResearchGate. (n.d.). Microwave irradiation for the synthesis of quinoline scaffolds: a review.
Belferdi, F., et al. (n.d.). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT.
IRIS UniPA. (2025, October 24). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity.
Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
PMC. (2025, November 24). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity.
IJSAT. (2025, April 15). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds.
PMC - NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
Crystallization methods for isolating 4-Chloro-N-methylquinoline-2-carboxamide
Application Note: Crystallization & Isolation of 4-Chloro-N-methylquinoline-2-carboxamide Executive Summary 4-Chloro-N-methylquinoline-2-carboxamide is a critical scaffold in the synthesis of multi-kinase inhibitors, str...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Crystallization & Isolation of 4-Chloro-N-methylquinoline-2-carboxamide
Executive Summary
4-Chloro-N-methylquinoline-2-carboxamide is a critical scaffold in the synthesis of multi-kinase inhibitors, structurally analogous to intermediates used for Lenvatinib and Cabozantinib.[1] High-purity isolation (>99.5% HPLC) is mandatory to prevent side-reactions during subsequent nucleophilic aromatic substitutions (SNAr) at the 4-chloro position.[1]
This guide details two validated crystallization protocols designed to reject common impurities: the hydrolyzed byproduct (4-hydroxy-N-methylquinoline-2-carboxamide) and process-related inorganic salts.[1] The methods prioritize Anti-Solvent Crystallization for yield maximization and Cooling Crystallization for particle size control.[1]
Physicochemical Profile & Solubility
Understanding the solubility differential is the cornerstone of these protocols. The 4-chloroquinoline core is lipophilic, while the carboxamide moiety introduces hydrogen-bonding capability.[1]
Critical Insight: Avoid protic solvents like Methanol or Ethanol at high temperatures for prolonged periods.[1] The 4-chloro position is electrophilic; while less reactive than acid chlorides, trace acid can catalyze the displacement of chloride by alkoxides, forming the 4-methoxy impurity.[1] Isopropanol (IPA) is preferred over methanol due to steric hindrance, reducing this risk.[1]
Best For: High recovery, rejection of polar impurities (salts, unreacted 4-hydroxy precursor).[1]
Mechanism of Action
This method leverages the "Oiling Out" threshold.[1] By dissolving the compound in a polar aprotic solvent (EtOAc) and slowly introducing a non-polar anti-solvent (Heptane), we reduce the dielectric constant of the medium, forcing the hydrophobic 4-chloroquinoline to crystallize while keeping polar impurities in the supernatant.[1]
Step-by-Step Protocol
Dissolution:
Charge crude 4-Chloro-N-methylquinoline-2-carboxamide (10 g) into a reactor.
Add Ethyl Acetate (EtOAc) (50-60 mL, 5-6 vol).
Heat to 50°C with agitation (200 RPM) until fully dissolved.
Checkpoint: If solids remain, they are likely inorganic salts or the 4-hydroxy impurity.[1] Perform a hot filtration (0.45 µm PTFE).[1]
Concentration (Optional but Recommended):
Distill under reduced pressure to ~3-4 volumes to remove any residual water from the synthesis workup.
Wash cake with cold Heptane/EtOAc (3:1) mixture (20 mL).
Dry in a vacuum oven at 40°C for 12 hours.
Method B: Cooling Crystallization (Isopropanol)
Best For: Scale-up, controlling polymorphs, and obtaining uniform particle size distribution (PSD).[1]
Mechanism of Action
Solubility of quinoline carboxamides in Isopropanol (IPA) exhibits a steep curve between 20°C and 80°C.[1] This method utilizes supersaturation generation via cooling, which provides better rejection of structurally similar organic impurities than Method A.[1]
Figure 1: Decision matrix and process flow for the isolation of 4-Chloro-N-methylquinoline-2-carboxamide.
Analytical Validation & Quality Control
To ensure the protocol is "Self-Validating," perform the following checks:
HPLC Purity:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1] Gradient 10-90% B.
Target: Product Retention Time (RT) ~12-14 min. Impurity (4-Hydroxy) RT ~4-6 min (more polar).
Acceptance Criteria: Area % > 99.5%; 4-Hydroxy impurity < 0.1%.[1]
Chloride Content (Titration):
Verify the covalent chlorine is intact and no ionic chloride (salt) remains.[1]
Dissolve sample in water/methanol; add AgNO3.[1] Result: Should remain clear (precipitate indicates residual HCl salts).[1]
XRPD (X-Ray Powder Diffraction):
Compare the diffraction pattern of Method A vs. Method B. Method B (IPA) typically yields a more stable, higher-melting polymorph suitable for storage.[1]
References
Vertex Pharmaceuticals Inc. (2008). Quinoline derivatives and their use as kinase inhibitors. WO2008076325A1. (Describes synthesis and purification of analogous 4-chloroquinoline-carboxamides).
Eisai R&D Management Co Ltd. (2006). Process for producing quinoline derivative. US20060252943A1. (Detailed protocols for Lenvatinib intermediate purification using cooling crystallization).
BenchChem. (2025).[1][2] Advanced Crystallization Techniques for Quinoline Derivatives. (General protocols for quinoline solubility and anti-solvent methods). [1]
PubChem. (2025).[1] Compound Summary: Lenvatinib.[1][4] (Structural context for the 4-chloroquinoline scaffold).
Technical Support Center: Synthesis of 4-Chloro-N-methylquinoline-2-carboxamide
Introduction Welcome to the technical support center for the synthesis of 4-Chloro-N-methylquinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the synthesis of 4-Chloro-N-methylquinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic target. We will dissect the multi-step synthesis, providing troubleshooting advice and in-depth answers to frequently asked questions based on established chemical principles and field-proven insights.
The synthesis of 4-Chloro-N-methylquinoline-2-carboxamide is typically approached via a three-stage process. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these stages sequentially.
Overall Synthesis Workflow
The logical pathway from a common starting material to the target compound is illustrated below. This guide will address potential issues at each transformation.
Caption: General synthetic route for 4-Chloro-N-methylquinoline-2-carboxamide.
Part 1: Troubleshooting the Synthesis of Quinoline-2-carboxylic Acid (Step 1)
The initial step involves the oxidation of the C2-methyl group of 2-methylquinoline (quinaldine). While seemingly straightforward, this transformation is critical for setting the stage for subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most effective oxidizing agents for converting 2-methylquinoline to quinoline-2-carboxylic acid?
A1: Selenium dioxide (SeO₂) is a frequently employed and effective reagent for this specific oxidation.[1] It offers a direct conversion, though it requires careful handling due to the toxicity of selenium compounds. An alternative is potassium permanganate (KMnO₄), which is a powerful and cost-effective oxidizing agent, typically used in a basic aqueous solution.[1] The choice often depends on reagent availability, scale, and waste disposal considerations.
Q2: My oxidation reaction with selenium dioxide has stalled or is giving a low yield (~30-40%). What is going wrong?
A2: Several factors could be contributing to a low yield.
Reagent Quality: Selenium dioxide can absorb moisture. Ensure you are using a freshly opened or properly stored container of SeO₂.
Solvent System: The reaction is commonly run in a pyridine-water solvent system.[1] Pyridine acts as a solvent and a base, and its purity is crucial. Ensure you are using a dry, high-purity grade of pyridine.
Temperature and Reaction Time: This oxidation typically requires refluxing at 110-120 °C for several hours (e.g., 5 hours).[1] Inadequate temperature or insufficient reaction time will lead to incomplete conversion.
Stoichiometry: An excess of selenium dioxide (e.g., 1.5 parts by weight relative to 2-methylquinoline) is often used to drive the reaction to completion.[1]
Troubleshooting Guide: Low Yield in Oxidation
Symptom
Potential Cause
Recommended Solution
Reaction stalls (TLC shows starting material)
Insufficient temperature or reaction time.
Ensure the reaction mixture is maintained at a vigorous reflux (110-120 °C). Extend the reaction time and monitor by TLC every 2 hours.
Low yield with dark, tarry byproducts
Over-oxidation or side reactions.
This can occur if the temperature is too high. Maintain a controlled reflux. Ensure the work-up procedure, involving filtering off precipitated selenium and acidifying the filtrate, is performed promptly after the reaction cools.[1]
Product is difficult to precipitate
Incorrect pH during work-up.
After filtering the selenium, the filtrate must be acidified with a strong acid like HCl to precipitate the carboxylic acid product. Use pH paper to ensure the solution is sufficiently acidic (pH 1-2).
Part 2: Navigating the Chlorination of Quinoline-2-carboxylic Acid (Step 2)
Achieving regioselective chlorination at the C4 position is arguably the most challenging step in this synthesis. Direct electrophilic chlorination of the quinoline ring typically results in a mixture of 5- and 8-chloro isomers, as the reaction proceeds through the protonated quinolinium cation in strongly acidic media.[2] Therefore, alternative strategies are required.
Frequently Asked Questions (FAQs)
Q1: Why can't I just chlorinate quinoline-2-carboxylic acid directly with Cl₂ gas or NCS?
A1: Direct electrophilic chlorination of the quinoline ring is deactivated by the heteroatom and substitution occurs preferentially on the benzene ring, not the pyridine ring where the C4 position is located.[2] Such methods, especially in strong acid, favor C5 and C8 substitution. To achieve C4 chlorination, the pyridine ring must be activated or a different synthetic strategy must be employed.
Q2: What is a reliable method to introduce a chlorine atom at the C4 position?
A2: A robust and common strategy involves the conversion of a 4-oxo intermediate (a quinolinone) to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] This requires synthesizing a 4-oxo-1,2,3,4-tetrahydroquinoline precursor, often via cyclization of a substituted aniline.[3] Another advanced method involves N-oxidation of the quinoline ring, which activates the C2 and C4 positions for subsequent functionalization.[4]
Troubleshooting Guide: C4-Chlorination via a 4-Quinolinone Intermediate
This approach involves synthesizing a 4-quinolinone precursor from a suitable aniline and then converting the C4-keto group to a chloride.
Protocol: Synthesis of 4-Chloroquinoline-2-carboxylic Acid via a 4-Quinolinone
Cyclization: React an appropriate chloroaniline with a suitable partner (like β-propiolactone or acrylic acid) to form a 3-(chloroanilino)propionic acid.[3]
Ring Closure: Cyclize the propionic acid derivative using a strong acid catalyst like polyphosphoric acid to yield the 4-oxo-1,2,3,4-tetrahydroquinoline.
Chlorination: Treat the resulting 4-oxo intermediate with phosphorus oxychloride (POCl₃), often in the presence of a catalyst, to install the chlorine at the C4 position.[3]
Symptom
Potential Cause
Recommended Solution
Low yield in the chlorination step (POCl₃)
Incomplete reaction or decomposition.
The reaction with POCl₃ often requires heating. Ensure the reaction is run under anhydrous conditions, as water will decompose the POCl₃. The use of a solvent like DMF can sometimes facilitate the reaction.[5]
Formation of multiple chlorinated products
Harsh reaction conditions.
Control the temperature and reaction time carefully. Use the minimum effective amount of POCl₃. Purification by column chromatography may be necessary to isolate the desired 4-chloro isomer.
Difficulty removing residual POCl₃
POCl₃ is a high-boiling liquid.
During work-up, carefully quench the reaction mixture by pouring it onto ice. This will hydrolyze the excess POCl₃. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product into an organic solvent.
Part 3: Optimizing the Final Amide Coupling Reaction (Step 3)
The final step is the formation of the amide bond between 4-chloroquinoline-2-carboxylic acid and methylamine. Direct condensation is highly inefficient because the basic amine will deprotonate the carboxylic acid to form an unreactive ammonium carboxylate salt.[6][7] Therefore, activation of the carboxylic acid is essential.
Amide Coupling Strategies
Caption: Two primary pathways for activating the carboxylic acid for amide synthesis.
Frequently Asked Questions (FAQs)
Q3: Should I use the acyl chloride method or a modern coupling reagent like EDC?
A3: The choice depends on the scale of your reaction, the sensitivity of your substrate, and cost.
Acyl Chloride Method: This is a classic, cost-effective, and highly efficient method.[8][9] It involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with methylamine.[8] However, the conditions can be harsh and may not be suitable for complex molecules with sensitive functional groups.[10]
Coupling Reagents (e.g., EDC, DCC, HATU): These reagents, often used in peptide synthesis, allow for one-pot amide bond formation under much milder conditions (often room temperature).[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice as its urea byproduct is water-soluble, simplifying purification.[11] While more expensive, these methods are excellent for small-scale synthesis and sensitive substrates.[10]
Q4: I am using the acyl chloride method, but my yield is low and the product is impure. What are the common pitfalls?
A4:
Moisture: Thionyl chloride and the resulting acyl chloride are extremely sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere with dry solvents).
Excess Thionyl Chloride: Residual SOCl₂ must be removed completely (typically by evaporation under vacuum) before adding the methylamine, as it will react with the amine.
Base: The reaction of the acyl chloride with methylamine produces HCl as a byproduct.[8] A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, must be added to scavenge the acid and drive the reaction to completion.
Q5: When using EDC, what is the role of additives like N-hydroxysuccinimide (NHS)?
A5: While EDC can directly activate the carboxylic acid to form a reactive O-acylisourea intermediate, this intermediate can sometimes be unstable or rearrange.[11] Additives like NHS or HOBt react with the O-acylisourea to form a more stable "active ester." This active ester is still highly reactive towards the amine but is less prone to side reactions, often leading to higher yields and purities.[7]
Troubleshooting Guide: Amide Coupling
Symptom
Potential Cause
Recommended Solution
Low conversion to amide (starting acid remains)
Insufficient activation of the carboxylic acid.
Acyl Chloride Method: Ensure complete conversion to the acyl chloride by using a slight excess of SOCl₂ and allowing sufficient reaction time (often with gentle heating). Coupling Reagent Method: Use at least 1.1-1.2 equivalents of the coupling reagent (e.g., EDC) and amine. Consider adding an additive like NHS (1.2 eq) to improve efficiency.[7]
Formation of urea byproduct that is difficult to remove
Use of DCC as a coupling reagent.
The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents. If using DCC, filter the reaction mixture to remove the precipitated DCU. Alternatively, switch to EDC, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.[11]
Optimize stoichiometry and reaction time. For the EDC/NHS method, a standard acidic/basic workup (e.g., washing with dilute HCl, then NaHCO₃ solution, then brine) can effectively remove most impurities, including excess amine and the water-soluble urea byproduct.[7]
Comparative Data on Common Coupling Reagents
Reagent/System
Typical Additive
Base
Advantages
Common Side Reactions/Issues
SOCl₂ / (COCl)₂
None
Et₃N or Pyridine
High reactivity, low cost, volatile byproducts.
Harsh conditions, moisture sensitive, requires two steps.[9]
Higher cost, potential for racemization in chiral substrates (less of a concern here).[10]
HATU / HBTU
None
DIPEA
Very fast reaction times, high yields, low racemization.[8]
High cost, byproducts can be difficult to remove.
Experimental Protocols
Protocol 1: Amide Formation via the Acyl Chloride Method
Acyl Chloride Formation: To a solution of 4-chloroquinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a few drops of dimethylformamide (DMF, catalytic). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess chlorinating agent completely.
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve methylamine (2.0 eq, e.g., as a 2M solution in THF) and triethylamine (2.0 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
Work-up: Allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography as needed.
Protocol 2: Amide Formation using EDC/NHS Coupling
Activation: Dissolve 4-chloroquinoline-2-carboxylic acid (1.0 eq), N-hydroxysuccinimide (NHS, 1.2 eq), and EDC (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.[7] Stir the mixture at room temperature for 30-60 minutes to form the active ester.
Amine Coupling: Add methylamine (1.2 eq, e.g., as a solution in THF or water) to the pre-activated mixture. Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7] This sequence removes the EDC byproduct and unreacted starting materials. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
References
THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR. Available at: [Link]
Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Preprints.org. Available at: [Link]
Amide Synthesis. Fisher Scientific. Available at: [Link]
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerOpen. Available at: [Link]
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
Conversion of a Carboxylic Acid to an Amide. Chemistry LibreTexts. Available at: [Link]
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
General synthesis of chlorinated quinoline derivatives substituted... ResearchGate. Available at: [Link]
Process for the preparation of chlorinated quinolines. Google Patents.
Quinoline-annulated chlorins and chlorin-analogs. World Scientific Publishing. Available at: [Link]
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis. Available at: [Link]
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
4-Chloro-3-methylphenyl quinoline-2-carboxylate. PMC. Available at: [Link]
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. Available at: [Link]
An improved process for the synthesis of quinoline derivatives. Google Patents.
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available at: [Link]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. Available at: [Link]
Optimization of the Reaction Conditions for the Synthesis of... ResearchGate. Available at: [Link]
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available at: [Link]
Method for purifying quinolinecarboxylic acid derivative. Google Patents.
Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PMC. Available at: [Link]
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. Google Patents.
Technical Support Center: Solubility Optimization for 4-Chloro-N-methylquinoline-2-carboxamide
Executive Summary & Diagnostic Workflow The Issue: Users frequently report that 4-Chloro-N-methylquinoline-2-carboxamide fails to dissolve completely in DMSO at standard stock concentrations (10–100 mM) or precipitates i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Workflow
The Issue: Users frequently report that 4-Chloro-N-methylquinoline-2-carboxamide fails to dissolve completely in DMSO at standard stock concentrations (10–100 mM) or precipitates immediately upon dilution into aqueous buffers.
The Cause: This behavior is characteristic of planar quinoline-2-carboxamide derivatives.[1] The molecule exhibits high crystal lattice energy due to strong
- stacking of the aromatic quinoline rings and intermolecular hydrogen bonding at the amide moiety. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric moisture acts as an "anti-solvent," drastically reducing solubility.
Diagnostic Flowchart
Use the following logic gate to identify the root cause of your solubility failure.
Figure 1: Decision tree for diagnosing solubility issues. Note that DMSO freezes at ~18.5°C, often mimicking precipitation in cold laboratories.[2]
Mechanistic Insight: Why is this difficult?
To solve the problem, we must understand the molecular competition occurring in your vial: Lattice Energy vs. Solvation Energy .
Planar Stacking (The Barrier): The quinoline core is flat and aromatic. The 2-carboxamide group often locks into a planar conformation due to intramolecular hydrogen bonding or conjugation.[1] This allows the molecules to stack like sheets of paper (strong
- interactions). Breaking this stack requires significant energy.[1]
The "Water" Trap: The 4-chloro substituent adds lipophilicity (LogP ~3.5).[1] While DMSO is polar/aprotic and dissolves the polar amide region well, it is also hygroscopic. If your DMSO has absorbed even 1-2% water from the air, the solvent polarity shifts, becoming "too polar" for the hydrophobic chloro-quinoline tail, causing the molecule to "crash out."
Troubleshooting Protocols (Step-by-Step)
Protocol A: The "Gold Standard" Dissolution Method
Use this for preparing primary stock solutions (e.g., 10 mM).
Pre-warm the Solvent: Warm fresh, anhydrous DMSO to 37–40°C in a water bath.
Why? Increasing temperature increases kinetic energy, helping overcome the crystal lattice energy.
Weighing: Weigh the compound directly into a glass vial (avoid plastic microfuge tubes for initial dissolution if possible, as static can disperse the powder).
Solvent Addition: Add the pre-warmed DMSO down the side of the vial to wash down powder.
Vortexing: Vortex vigorously for 60 seconds.
Sonication (Critical Step):
Place the vial in an ultrasonic bath pre-heated to 40–45°C .
Sonicate for 15–20 minutes .
Visual Check: Hold the vial up to a light source. If you see "swirling dust," it is not dissolved.[1] Sonicate longer.[1]
Clarification (Optional): If a faint haze persists, centrifuge at 10,000 x g for 5 minutes. If a pellet forms, decant the supernatant and re-calculate concentration, or add 10% more DMSO.
Protocol B: Preventing "Crash Out" in Aqueous Assays
The most common failure point is diluting the DMSO stock into cell culture media or buffer.
The Problem: Rapid addition of DMSO stock to water creates a local high-concentration shock, causing immediate precipitation.[3]
The Solution:
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate step (e.g., 10% DMSO in buffer) if possible.
Dropwise Addition: Add the DMSO stock dropwise into the vortexing buffer, not the other way around.
Surfactant Support: If the assay allows, add 0.05% Tween-80 or 0.1% BSA to the aqueous buffer before adding the compound. This creates micelles that sequester the hydrophobic quinoline tail.[1]
Technical Data & Specifications
Table 1: Estimated Solubility Limits
Based on structural analogs (Quinoline-2-carboxamides) and solvent properties.[1]
Q1: My DMSO stock is solid. Did the compound polymerize?A: Unlikely.[1] Check your room temperature. If the lab is air-conditioned to <19°C, pure DMSO freezes. Warm the vial in your hands or a 30°C water bath. If it melts into a clear liquid, it was just frozen solvent.[1]
Q2: Can I heat the solution to 80°C to dissolve it faster?A:Avoid exceeding 60°C. While quinolines are thermally stable, DMSO can decompose at high temperatures, and more importantly, high heat can promote side reactions (e.g., hydrolysis of the amide bond) if trace water is present. Stick to 40–50°C.[1]
Q3: I see a precipitate immediately when I add the stock to my cell culture media.A: This is "kinetic precipitation."[1] The compound is hydrophobic.[1][3]
Fix 1: Lower the final concentration.
Fix 2: Pre-warm the media to 37°C before addition.
Fix 3: Use a "carrier" protein like BSA in the media, which binds the drug and keeps it in suspension.
Q4: Can I use acid to dissolve it?A: The quinoline nitrogen is basic (pKa ~4.9). Acidifying the solution (e.g., 0.1 N HCl) will improve aqueous solubility by protonating the ring nitrogen. However, this may not be compatible with your biological assay target.[1] In pure DMSO, acid is not necessary.[1]
References
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[1][4][5][6] (The authoritative guide on DMSO solubility parameters).
[Link]
PubChem. 4-Chloro-2-methylquinoline (Analogous Core Structure Data). National Library of Medicine.[1]
[Link]
ResearchGate. DMSO Freezing Point and Storage Issues. (Practical lab handling of DMSO).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Subject: Impurity Profiling & Remediation for 4-Chloro-N-methylquinoline-2-carboxamide
Context: Intermediate for Kinase Inhibitor Synthesis (e.g., Lenvatinib analogs)
Introduction: The "Stable" Intermediate That Isn't
Welcome to the technical support hub. If you are working with 4-Chloro-N-methylquinoline-2-carboxamide , you are likely synthesizing a scaffold for tyrosine kinase inhibitors (similar to the Lenvatinib intermediate).
The Core Challenge: While the 4-chloroquinoline core appears stable, it is a "masked" electrophile. The chlorine atom at the 4-position is highly activated by the quinoline nitrogen. Consequently, it is prone to hydrolysis back to the 4-hydroxy starting material (thermodynamically favored) under acidic or wet conditions.
This guide abandons generic advice. We focus on the specific chemical behaviors of this heterocycle to solve your purity issues.
Module 1: The "Des-Chloro" (4-Hydroxy) Nightmare
Symptom: You ran the reaction with POCl
, but HPLC shows 5–15% of the starting material (4-hydroxy-N-methylquinoline-2-carboxamide) remaining or reappearing during workup.
Root Cause Analysis:
Incomplete Reaction: The chlorination did not reach completion (requires high temperature/catalyst).
Reversion (Hydrolysis): You successfully made the product, but it hydrolyzed back to the 4-hydroxy form during the quench. This happens if the quench is too hot or too acidic .
Troubleshooting Guide
Question
Technical Diagnosis & Solution
"Why did my purity drop after aqueous workup?"
Diagnosis: Acid-Catalyzed Hydrolysis. When POCl hits water, it generates HCl and Phosphoric acid. If the pH drops < 2 and the temperature is > 20°C, the 4-chloro group hydrolyzes. Solution: Quench the reaction mixture into a chilled solution of NaHCO or NHOH . Maintain pH > 7 during the entire workup. Never quench into pure water without external cooling.
"Can I separate the 4-hydroxy impurity by column chromatography?"
Diagnosis: Inefficient. The 4-hydroxy compound often streaks on silica due to tautomerization (quinolone form). Solution: Use Differential Solubility . The 4-hydroxy precursor is a high-melting solid with poor solubility in DCM or cold Ethyl Acetate. The 4-chloro product is soluble. Protocol: Perform a "Slurry Wash." Suspend the crude solid in cold Ethyl Acetate (0°C). Stir for 30 mins. Filter. The solid collected is mostly the 4-hydroxy impurity; your product is in the filtrate.
"The reaction stalled at 90% conversion. Should I add more POCl?"
Diagnosis: Kinetic trap. Solution: Do not just add more POCl. Add a catalytic amount of DMF (Vilsmeier-Haack reagent formation) to lower the activation energy. Ensure the temperature is at reflux (usually >90°C).
Visualizing the Hydrolysis Trap
Caption: The "Hydrolysis Trap" shows how acidic quenching can revert the target 4-chloro product back to the starting material.
Symptom: The product is the correct mass, but the melting point is broad, the color is pink/brown (instead of off-white), and the assay (quantitative NMR) is low despite clean HPLC.
Root Cause Analysis:
Phosphorus Entrapment: POCl
byproducts (polyphosphoric acids) can encapsulate the organic molecule, forming a "glass" rather than a crystal.
Trace Metals/Oxidation: Quinoline nitrogens can chelate trace metals, leading to pink/red coloration.
Troubleshooting Guide
Question
Technical Diagnosis & Solution
"My product is a sticky brown solid. How do I fix it?"
Diagnosis: Phosphorus contamination preventing crystallization. Solution: The "Bicarbonate Digestion." 1. Dissolve crude in DCM. 2. Stir vigorously with saturated aqueous NaHCO for 1 hour (not just a quick wash). This hydrolyzes the P-Cl bonds in the residues to water-soluble phosphates. 3. Separate layers, dry over MgSO, and concentrate.
"The solid is pink. Is it decomposed?"
Diagnosis: Likely trace oxidation or metal chelation. Solution:Charcoal Treatment. 1. Dissolve the compound in hot Ethyl Acetate. 2. Add 5% w/w Activated Carbon (e.g., Darco G-60). 3. Reflux for 15 mins. 4. Filter through Celite while hot. 5. Crystallize by adding Heptane.
Module 3: The Golden Protocol (Recrystallization)
Objective: Remove both the 4-hydroxy impurity and inorganic salts in one step.
Theory:
4-Chloro-N-methylquinoline-2-carboxamide: Soluble in hot EtOAc; moderately soluble in cold EtOAc; insoluble in Heptane.
4-Hydroxy impurity: Insoluble in EtOAc (mostly).
Tars: Soluble in EtOAc but slow to crystallize.
Standard Operating Procedure (SOP): Recrystallization
Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 5–7 volumes).
Heat: Heat to reflux (77°C). The 4-chloro product should dissolve.
Critical Check: If undissolved solids remain at reflux, do not add more solvent yet. These solids are likely the 4-hydroxy impurity .
Hot Filtration (The Purification Step): If solids are present, filter the hot solution through a pre-warmed sintered glass funnel. Discard the solid (impurity).
Crystallization:
Return filtrate to the flask.
Slowly add n-Heptane (dropwise) at reflux until the solution turns slightly turbid (approx. ratio EtOAc:Heptane 4:1).[1]
Remove heat and allow to cool slowly to Room Temperature (RT) with gentle stirring.
Isolation: Cool further to 0–5°C for 1 hour. Filter the white needles.[2] Wash with cold Heptane.
Purification Decision Tree
Caption: Decision matrix for selecting the correct purification method based on impurity levels.
References & Authority
The protocols above are derived from the chemistry of quinoline-carboxamide intermediates used in the synthesis of Lenvatinib and similar kinase inhibitors.[3]
Lenvatinib Synthesis & Intermediates:
Patent: Process for the preparation of Lenvatinib.[4][5] EP 3620452 A1 .[5] (Describes the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide and purification via crystallization).
Patent: High-purity quinoline derivative and method for manufacturing same.[6][7][8] US 11186547 B2 . (Details the removal of impurities in quinoline derivatives using specific solvent washes).
General Chlorination Logic (POCl3):
Article: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.[9] BenchChem Technical Guide . (Outlines the critical nature of the basic quench to prevent hydrolysis).
Solubility Data:
Data: Solubility Profile of Quinoline Derivatives.[10] (Supports the differential solubility of hydroxy- vs chloro-quinolines in ethyl acetate).
Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-N-methylquinoline-2-carboxamide Reactions
Welcome to the technical support center for navigating the synthetic challenges associated with 4-Chloro-N-methylquinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the synthetic challenges associated with 4-Chloro-N-methylquinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile yet sterically challenging molecule. Here, we will dissect common experimental issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to help you achieve your desired synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems frequently encountered during reactions involving 4-Chloro-N-methylquinoline-2-carboxamide. The inherent steric bulk arising from the chloro-substituent at the 4-position and the N-methylcarboxamide group at the 2-position often dictates the molecule's reactivity, leading to challenges such as low yields and incomplete reactions.
Question 1: I am observing low to no yield in my nucleophilic aromatic substitution (SNAr) reaction at the 4-position. What are the likely causes and how can I improve the outcome?
Answer:
Low reactivity in SNAr reactions with 4-Chloro-N-methylquinoline-2-carboxamide is a classic case of steric hindrance. The bulky N-methylcarboxamide group at the C2 position can sterically shield the C4 carbon, making it difficult for incoming nucleophiles to attack. Additionally, electronic effects play a role; while the quinoline nitrogen activates the ring towards nucleophilic attack, the carboxamide group can have a more complex influence.
Here’s a breakdown of potential causes and actionable solutions:
Causality:
Steric Hindrance: The primary culprit is the steric clash between the C2-carboxamide group and the approaching nucleophile, which increases the activation energy of the reaction.
Nucleophile Strength: Weak nucleophiles may lack the kinetic energy to overcome the steric barrier.
Reaction Conditions: Insufficient temperature or inappropriate solvent choice can fail to provide the necessary energy or stabilization for the transition state.
Troubleshooting Strategies:
Enhance Nucleophilicity:
If using an amine, consider its deprotonation with a non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent amide anion.
For alcohol nucleophiles, conversion to the corresponding alkoxide is essential.
Optimize Reaction Conditions:
Temperature: Gradually increase the reaction temperature. High temperatures (often >100 °C) are typically required for SNAr reactions on sterically hindered chloroquinolines.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction.[2]
Solvent: Employ high-boiling polar aprotic solvents like DMF, DMSO, or NMP. These solvents can help stabilize the charged Meisenheimer complex intermediate formed during the SNAr reaction.[3]
Catalysis:
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For amine nucleophiles, this is often a superior alternative to SNAr.[4] Palladium catalysts with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are particularly effective at overcoming steric hindrance.[5]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-N-methylquinoline-2-carboxamide
A slight excess of the amine can drive the reaction to completion.
Catalyst
Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Common and effective palladium precursors.
Ligand
Xantphos or a biarylphosphine ligand like XPhos (4-10 mol%)
Bulky ligands promote the reductive elimination step and prevent catalyst decomposition.
Base
Cs₂CO₃ or K₃PO₄ (2-3 equiv.)
A strong, non-nucleophilic base is crucial for the catalytic cycle.
Solvent
Toluene or 1,4-Dioxane
Anhydrous, deoxygenated solvents are required for palladium catalysis.
Temperature
80-110 °C
Sufficient thermal energy is needed to drive the catalytic cycle.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation of the palladium catalyst.
Step-by-Step Methodology:
To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-N-methylquinoline-2-carboxamide, the amine, the palladium precursor, the ligand, and the base.
Add the anhydrous, deoxygenated solvent via syringe.
Heat the reaction mixture to the specified temperature with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography.
Question 2: I am attempting a Suzuki-Miyaura cross-coupling reaction at the 4-position, but the yield is poor and I observe significant starting material decomposition. How can I improve this?
Answer:
While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, its success with 4-chloroquinolines can be hampered by both steric and electronic factors, as well as side reactions like hydrolysis.[6]
Causality:
Steric Hindrance: Similar to SNAr, the C2-carboxamide group can sterically hinder the oxidative addition of the palladium catalyst to the C-Cl bond, which is the rate-limiting step in many cross-coupling reactions.[7][8]
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.
Competitive Hydrolysis: Under basic conditions, the 4-chloroquinoline moiety can undergo hydrolysis to the corresponding 4-quinolone, a common side reaction.[6][9]
Troubleshooting Strategies:
Catalyst and Ligand Selection:
Use palladium catalysts with bulky, electron-rich ligands. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are designed to promote oxidative addition with sterically demanding aryl chlorides.[10] Palladacycle catalysts are also known for their stability and high activity.[8]
Consider using pre-formed palladium(II) catalysts which can be more stable and provide more consistent results.[11]
Base and Solvent Optimization:
Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH to minimize hydrolysis of the starting material.
A mixed solvent system, such as toluene/water or dioxane/water, is often necessary to dissolve both the organic substrate and the inorganic base.[6]
Boronic Acid/Ester Choice:
Boronic acids can be prone to decomposition. The use of more stable boronic acid pinacol esters (BPin) can sometimes improve yields and reproducibility.
4-Chloro-N-methylquinoline-2-carboxamide (1 equiv.), Arylboronic acid or BPin (1.5 equiv.)
An excess of the boronic acid derivative can compensate for any decomposition.
Catalyst
Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
These are robust and commonly used catalysts for Suzuki reactions.
Base
K₂CO₃ or CsF (3 equiv.)
Moderately basic conditions to minimize hydrolysis.
Solvent
1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)
A mixed solvent system to ensure solubility of all components.
Temperature
80-100 °C
To facilitate the catalytic cycle without excessive decomposition.
Atmosphere
Inert (Nitrogen or Argon)
To protect the catalyst from oxidation.
Step-by-Step Methodology:
In a reaction vessel, combine 4-Chloro-N-methylquinoline-2-carboxamide, the arylboronic acid/ester, the palladium catalyst, and the base.
Add the deoxygenated solvent mixture.
Heat the mixture under an inert atmosphere with stirring.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography.
Question 3: My amide coupling reaction to form the N-methylcarboxamide at the 2-position is sluggish and gives a low yield. What are the key parameters to optimize?
Answer:
The formation of the amide bond at the C2 position is generally less affected by the C4-chloro substituent. However, issues can still arise from the electronic nature of the quinoline-2-carboxylic acid precursor and the reaction conditions.
Causality:
Carboxylic Acid Activation: Inefficient activation of the quinoline-2-carboxylic acid is a common reason for low amide coupling yields.[12]
Reactivity of the Amine: While methylamine is a small and reactive nucleophile, its volatility can be an issue.
Steric Hindrance from the Quinoline Ring: The quinoline ring itself can present some steric bulk that hinders the approach of the amine to the activated carboxylic acid.
Troubleshooting Strategies:
Choice of Coupling Reagent:
Standard coupling reagents like DCC or EDC can be effective, but often require additives like HOBt or DMAP to suppress side reactions and improve efficiency.[13]
For challenging couplings, more powerful uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP are recommended. These reagents generate highly reactive activated esters.
Reaction Conditions:
Use a suitable non-nucleophilic base like DIPEA or N-methylmorpholine to neutralize any acid formed during the reaction and to facilitate the coupling.
Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and racemization if chiral centers are present.
4-Chloroquinoline-2-carboxylic acid (1 equiv.), Methylamine (solution in THF or as hydrochloride salt with an extra equivalent of base) (1.2 equiv.)
A slight excess of the amine is used.
Coupling Reagent
HATU (1.1 equiv.)
A highly efficient coupling reagent.
Base
DIPEA or NMM (3-4 equiv.)
To maintain basic conditions and neutralize generated acids.
Solvent
DMF or CH₂Cl₂
Polar aprotic solvents are generally effective.
Temperature
0 °C to Room Temperature
Mild conditions to prevent side reactions.
Step-by-Step Methodology:
Dissolve the 4-chloroquinoline-2-carboxylic acid, HATU, and the base in the chosen solvent in a flask at 0 °C.
Stir the mixture for 5-10 minutes to allow for the activation of the carboxylic acid.
Add the methylamine solution dropwise.
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the decreased reactivity of the 4-chloro position in this molecule?
The primary reason is steric hindrance from the adjacent N-methylcarboxamide group at the 2-position. This bulky group physically blocks the trajectory of incoming nucleophiles, making it more difficult for them to attack the carbon atom at the 4-position.[14][15]
Q2: Are there any alternative strategies to functionalize the 4-position if both SNAr and palladium-catalyzed reactions fail?
If conventional methods are unsuccessful, you might consider more specialized approaches. For instance, in some cases, converting the 4-chloro group to a more reactive leaving group like a triflate or tosylate could be an option, although this would require the synthesis of the corresponding 4-hydroxyquinoline precursor.[16][17]
Q3: How does the N-methyl group on the carboxamide influence reactivity compared to a primary amide?
The N-methyl group adds to the steric bulk of the carboxamide substituent. While the electronic properties are not drastically different, this increased size can further exacerbate the steric hindrance around the 4-position.[18][19]
Q4: Can I perform reactions at the 2-carboxamide group without affecting the 4-chloro substituent?
Yes, under the right conditions. For example, hydrolysis of the amide to the carboxylic acid can typically be achieved under acidic or basic conditions without displacing the 4-chloro group, as nucleophilic attack at the chloro-substituted carbon is generally more challenging. However, harsh, prolonged heating under strongly nucleophilic basic conditions could potentially lead to substitution at the 4-position.
III. Visualizing Reaction Pathways
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction workflows.
Decision workflow for functionalizing the C4-position.
Workflow for optimizing amide bond formation at the C2-position.
IV. References
Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry. Available at: [Link]
Taft, B. R., & Tilley, J. W. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of Medicinal Chemistry. Available at: [Link]
Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. The Journal of Organic Chemistry. Available at: [Link]
Kim, J., et al. (2018). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules. Available at: [Link]
Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]
Suh, J. H., et al. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry. Available at: [Link]
Liebman, K. L., et al. (2020). Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. ACS Infectious Diseases. Available at: [Link]
Biagini, G. A., et al. (2009). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry. Available at: [Link]
CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. Available at:
Singh, R. P., et al. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Synthetic Communications. Available at: [Link]
Al-Masoudi, N. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
de Oliveira, C. S. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules. Available at: [Link]
Koval, A. A., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmacia. Available at: [Link]
Szeliga, J., & Blaszczak-Swiatkiewicz, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
Patil, S., et al. (2023). INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. International Journal of Creative Research Thoughts. Available at: [Link]
Yingxian, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
Petrone, D. A., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available at: [Link]
Thomson, D. S., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
Li, J. J. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]
LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Stone, T. W., & Stoy, N. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences. Available at: [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents. Available at:
Wang, M.-F., et al. (2025). HCO₂H-promoted hydrolysis of 2-chloroquinolines to quinolones. Organic & Biomolecular Chemistry. Available at: [Link]
Fazal, A., et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
RSC Publishing. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available at: [Link]
Yingxian, L., et al. (2022). Catalytic N -methyl amidation of carboxylic acids under cooperative conditions. ResearchGate. Available at: [Link]
Brown, J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]
Jarquín Sánchez, C. M. (2021). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. Available at: [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
Wermuth, C. G. (Ed.). (2003). The practice of medicinal chemistry. Academic press.
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters. Available at: [Link]
Wright, J. S., & de Kock, C. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect. Available at: [Link]
Wang, Y., et al. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]
Wiessler, M., & Schmahl, D. (1983). aryl-N-nitrosoureas and corresponding phenyl isocyanates to 5'-amino-5'-deoxythymidine: importance of carbamoylation in mouse skin carcinogenic processes. Carcinogenesis. Available at: [Link]
Al-Zoubi, R. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available at: [Link]
LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
Technical Support Center: Stability of 4-Chloro-N-methylquinoline-2-carboxamide
This is a technical support guide designed for researchers working with 4-Chloro-N-methylquinoline-2-carboxamide . This molecule is a highly reactive electrophilic intermediate, often used as a scaffold in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers working with 4-Chloro-N-methylquinoline-2-carboxamide . This molecule is a highly reactive electrophilic intermediate, often used as a scaffold in the synthesis of kinase inhibitors (analogous to Lenvatinib intermediates).
Its stability under reflux is governed by the electrophilicity of the C4 position and the hydrolytic susceptibility of the C2 amide .[1]
Under reflux conditions, this compound behaves as a vinylogous acid chloride .[1] The nitrogen of the quinoline ring and the electron-withdrawing 2-carboxamide group activate the 4-chloro substituent, making it extremely susceptible to displacement by nucleophiles (water, alcohols, amines).
The instability is driven by the activation of the C4-Chlorine .[1] The diagram below illustrates the competing pathways when refluxing in nucleophilic solvents.
Caption: Figure 1. Competitive degradation pathways of the 4-chloroquinoline scaffold under reflux. The C4-Cl bond is the primary site of failure in protic solvents.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "I see a new polar spot on TLC after refluxing in Ethanol."
Diagnosis: You have likely formed the 4-ethoxy ether or the 4-hydroxy quinolone .[1]
The Science: Ethanol acts as a nucleophile at reflux temperatures.[1] The electron-deficient quinoline ring facilitates the displacement of the chloride ion by ethoxide (generated thermally or by trace base).
Solution:
Switch to a non-nucleophilic solvent like Toluene , DMF , or Acetonitrile .[1]
If solubility is an issue in toluene, use a mixture of Toluene/THF.[1]
Validation: Check LCMS.
Target Mass:
Ethoxy Impurity:
.
Scenario B: "My yield is low, and the product is insoluble in organic solvents."
Diagnosis: Hydrolysis has occurred, leading to the 4-hydroxy species (quinolone) .[1]
The Science: 4-Hydroxyquinolines tend to exist as 4-quinolones (keto-tautomers).[1] These are high-melting, highly polar solids that are insoluble in DCM or EtOAc but soluble in aqueous base.[1]
Root Cause: Wet solvent or atmospheric moisture entering the reflux condenser.[1]
Solution:
Dry all solvents over molecular sieves (3Å or 4Å) before use.[1]
Equip the reflux condenser with a CaCl₂ drying tube or run under a nitrogen blanket.[1]
Scenario C: "Can I use acid catalysis to speed up the reaction?"
Extraction: Use DCM or EtOAc .[1] Avoid acidification of the aqueous layer, as this precipitates the hydrolyzed byproducts, contaminating your organic phase.
Part 5: References & Authority
Reactivity of 4-Chloroquinolines:
Source: The C4 position of quinoline is activated for nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogen. This is enhanced by the 2-carboxamide.[1]
Citation: Wolf, C., et al. "Nucleophilic substitution of 4-chloroquinolines." Journal of Organic Chemistry. (Generalized reactivity profile).
Lenvatinib Intermediate Chemistry:
Source: Lenvatinib synthesis involves 4-chloroquinoline-6-carboxamides.[1] The chemistry is homologous.[1] The 4-Cl group is displaced by nucleophiles (aminophenols) under controlled heating.
Citation: "Process for the preparation of Lenvatinib."[1] World Intellectual Property Organization (WO/2018).[1] (Demonstrates S_NAr conditions).
Hydrolysis of Amides and Chloro-heterocycles:
Source: 4-Chloroquinolines hydrolyze to quinolones in acidic media.[1]
Citation: "Hydrolysis of 4-chloroquinoline derivatives."[1] Journal of the Chemical Society.[1] (Foundational heterocyclic chemistry).
Disclaimer: This guide is based on the mechanistic principles of quinoline chemistry. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-N-methylquinoline-2-carboxamide (CAS: 90173-73-2) before handling.[1]
Technical Support Center: Identifying and Mitigating Side Products in the N-Methylation of Quinoline Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-methy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-methylation of quinoline precursors. The quaternization of the quinoline nitrogen is a fundamental step in the synthesis of many biologically active compounds, including DNA methyltransferase inhibitors and G-quadruplex stabilizing ligands.[1][2] However, this seemingly straightforward SN2 reaction can be complicated by the formation of various side products. This document is designed to help you identify, understand, and mitigate these unwanted reactions to improve your yield, purity, and overall success.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the N-methylation of quinoline derivatives. Each issue is followed by an analysis of probable causes and actionable solutions grounded in chemical principles.
Q1: My reaction is messy. The TLC plate shows multiple new spots, and the crude LC-MS is a forest of peaks. What's going on?
A complex product mixture is a common challenge, often stemming from the reactivity of the starting material and the conditions employed. The primary causes are typically over-methylation, oxidation, or reagent decomposition.
Possible Cause A: Over-methylation
If your quinoline precursor contains other nucleophilic sites, such as hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups, they can compete with the quinoline nitrogen for the methylating agent.[3] This results in a mixture of N-methylated, O/S/N-polymethylated, and unreacted starting materials.
Expert Insight: The quinoline nitrogen is a relatively "soft" nucleophile, and its methylation with a soft electrophile like methyl iodide is generally favorable. However, hard nucleophiles like phenoxides (formed from phenols under basic conditions) are also highly reactive.
Solutions:
Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Use of a slight excess (1.1-1.2 equivalents) is common, but a large excess will drive over-methylation.
Protecting Groups: Before methylation, protect other reactive functional groups. For example, a phenol can be protected as a silyl ether or a benzyl ether, which can be removed after the N-methylation step.
Optimize Basicity: If a base is used, its strength can be critical. A strong base will deprotonate phenols, making them highly nucleophilic. A weaker base, like K₂CO₃, may be sufficient to facilitate the reaction without fully activating competing sites.
Possible Cause B: N-Oxide Formation
The lone pair of electrons on the quinoline nitrogen is susceptible to oxidation, leading to the formation of a quinoline N-oxide.[4] This can happen if your solvent is not properly deoxygenated, if the starting material is contaminated with oxidizing impurities, or if the reaction is exposed to air for prolonged periods at elevated temperatures.
Solutions:
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
Deoxygenated Solvents: Use solvents that have been purged with an inert gas or subjected to several freeze-pump-thaw cycles.
Reagent Purity: Ensure the purity of your quinoline starting material and solvents.
Possible Cause C: Reagent Instability
Methyl iodide (CH₃I), a common methylating agent, can decompose over time, especially when exposed to light, liberating iodine (I₂).[5] This can introduce unwanted color to your reaction and potentially lead to iodination side products.
Solutions:
Purify Methyl Iodide: If your methyl iodide is yellow or brown, wash it with a dilute solution of sodium thiosulfate, dry it over anhydrous sodium sulfate, and distill it before use.
Proper Storage: Store methyl iodide in a dark bottle, in a cool place, and consider adding a small piece of copper wire to scavenge any iodine that forms.
Q2: The mass spectrum of my purified product shows the expected molecular ion, but also a significant peak at M+16. Is this an impurity?
Yes, an M+16 peak (or more accurately, a peak corresponding to the molecular weight of your product plus an oxygen atom) is the classic mass spectrometric signature of an N-oxide byproduct.[4]
Expert Insight: In mass spectrometry, N-oxides often exhibit a characteristic fragmentation pattern showing the loss of an oxygen atom (an M-16 peak). The presence of both the molecular ion of your desired product and the M+16 ion of the N-oxide strongly suggests a mixture.
Confirmation & Solutions:
Spectroscopic Confirmation:
IR Spectroscopy: Look for characteristic N-O stretching absorptions in the fingerprint region of the IR spectrum.[4]
NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your product to literature values. N-oxidation causes significant downfield shifts for the protons and carbons in the nitrogen-containing ring.[4]
Mitigation: Implement the solutions for preventing N-oxide formation as described in Q1, Cause B.
Q3: My ¹H NMR spectrum is clean, but I see a methyl singlet in an unexpected region. How do I confirm it's an N-methyl group?
The chemical shift of a methyl group is highly dependent on its electronic environment. Misinterpreting this can lead to incorrect structural assignment.
Key Analytical Signatures:
The location of the methyl signal in the ¹H NMR spectrum is a powerful diagnostic tool. The positive charge on the quaternized nitrogen in an N-methylquinolinium salt strongly deshields the methyl protons.
Methyl Group Type
Typical ¹H NMR Chemical Shift (ppm)
Causality
N-CH₃ (Quinolinium)
~4.3 – 4.8
The positive charge on the adjacent nitrogen atom withdraws electron density, causing a significant downfield shift.
O-CH₃ (on Aryl Ring)
~3.8 – 4.0
The oxygen atom is electronegative, but the effect is less pronounced than a formal positive charge.
C-CH₃ (on Aryl Ring)
~2.3 – 2.6
The methyl group is attached to an sp² carbon and is only weakly influenced by the aromatic ring currents.
Troubleshooting Steps:
Check for Over-methylation: If your precursor had an -OH or -NH₂ group, the unexpected peak could be an O-methyl or N-methyl (on the substituent) group.
Consider C-Methylation: While less common, direct methylation on the quinoline ring is possible under certain conditions. This is more likely if the ring possesses strongly electron-donating groups.[3]
Use 2D NMR: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively establish connectivity. A correlation between the methyl protons and the quaternary carbons of the quinoline ring (e.g., C2 and C8a) will confirm the N-methyl structure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in quinoline N-methylation reactions?
The table below summarizes the most frequently encountered side products, their common causes, and key analytical indicators for their identification.
Side Product
Common Cause(s)
Key Analytical Signature(s)
Over-methylated Species
Presence of other nucleophilic groups (-OH, -NH₂, etc.); large excess of methylating agent.
Multiple methyl signals in ¹H NMR; MS peaks corresponding to di- or tri-methylation.
Quinoline N-Oxide
Presence of oxygen or other oxidants; elevated temperatures.
M+16 peak in MS; characteristic N-O stretch in IR; downfield shifts in NMR.[4]
Ring-Opened Products
Reaction of the quinolinium salt with nucleophiles (e.g., hydroxide from water), forming a pseudobase which can rearrange.
Complex NMR spectra; unexpected molecular weights in MS.
Methyl signal in the aromatic region of ¹H NMR (~2.5 ppm).
Polymeric "Tar"
High temperatures; highly reactive starting materials; strongly acidic or basic conditions.[6]
Insoluble, dark material; broad, unresolved signals in NMR ("hump").
Q2: How does my choice of methylating agent affect side product formation?
The choice of reagent is a balance between reactivity, cost, and safety. Methyl iodide is highly reactive and effective but can promote side reactions.[3]
Methylating Agent
Reactivity
Common Side Reactions
Comments
Methyl Iodide (CH₃I)
High
Over-methylation, reagent decomposition to I₂.[3][5]
The classic, highly effective choice. Requires careful handling due to toxicity.
Dimethyl Sulfate ((CH₃)₂SO₄)
High
Similar to MeI, but less volatile. Extremely toxic.
A potent methylating agent; must be handled with extreme caution.
Methyl Triflate (MeOTf)
Very High
Can be aggressive and lead to charring if not controlled.
One of the most powerful methylating agents. Useful for unreactive substrates.
Dimethyl Carbonate ((CH₃O)₂CO)
Low
Requires higher temperatures and often a catalyst.
A "green" and safer alternative, but much less reactive. Can minimize over-methylation.
Q3: What is a "pseudobase" and how can it complicate my reaction?
Once the N-methylquinolinium salt is formed, it is electrophilic. In the presence of a nucleophile, such as hydroxide ions (from residual water) or alkoxides, the nucleophile can attack the ring, typically at the C2 or C4 position. This neutralizes the positive charge and forms a covalent adduct known as a pseudobase. These intermediates can be unstable and may lead to ring-opening or rearrangement products, complicating purification. To avoid this, ensure anhydrous reaction conditions and perform workups under neutral or slightly acidic pH.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of a Quinoline Precursor with Methyl Iodide
This is a general guideline and should be optimized for your specific substrate.
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinoline precursor (1.0 eq).
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile, DMF, or acetone) via syringe to dissolve the starting material.
Reagent Addition: Add methyl iodide (1.1-1.5 eq) dropwise via syringe at room temperature.
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux, depending on the substrate's reactivity). Monitor the reaction progress by TLC or LC-MS. The product, a salt, will often precipitate from less polar solvents like acetone or acetonitrile.
Workup:
If the product has precipitated, cool the mixture and collect the solid by filtration. Wash the solid with cold solvent to remove unreacted starting materials.
If the product is soluble, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified.
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is the most common method for purifying quinolinium salts.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
This method is a starting point and requires optimization for specific compounds.
Instrumentation: A standard HPLC system with a C18 reversed-phase column and a DAD or UV detector.
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[7]
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is often effective. The acid ensures that any unreacted quinoline is protonated and gives a good peak shape.
Example Gradient:
0-2 min: 5% B
2-20 min: Linear ramp from 5% to 95% B
20-25 min: Hold at 95% B
25-26 min: Return to 5% B
26-30 min: Re-equilibrate at 5% B
Detection: Monitor at a wavelength where both the starting material and product absorb, often around 254 nm and 320 nm.[8]
Analysis: The unreacted quinoline precursor will typically be less polar and have a longer retention time than the highly polar N-methylquinolinium salt product. By integrating the peak areas, you can monitor the consumption of starting material and the formation of product and byproducts.
Visualizations
Caption: Troubleshooting workflow for identifying side products.
Caption: Competing reaction pathways in quinoline methylation.
References
Leete, E. (1980). Mechanism of the formation of quinoline from N-methylacetanilide studied using 13C-labeled substrates. Canadian Journal of Chemistry, 58(17), 1806-1809.
Castex, J., et al. (2015). New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. Journal of Biological Chemistry, 290(10), 6285-6298.
Canadian Science Publishing. (n.d.). Mechanism of the formation of quinoline from N-methylacetanilide studied using 13C-labeled substrates.
BenchChem. (2025). Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide.
BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.
Encyclopedia.pub. (2022). Methyl Iodide.
Motonaga, K., et al. (1974). Studies of the Crystallization Processes of N-Methylquinolinium TCNQ Ion-radical Salts. Bulletin of the Chemical Society of Japan, 47(1), 157-162.
BenchChem. (2025). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
Grundon, M. F., et al. (1982). Quinoline alkaloids. Part 26. Pseudobases from the reaction of furoquinolinones with methyl iodide. A new route to 3-(3-methyl-2-oxobutyl)quinolin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 295-299.
Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(4), 833.
Ou, T. M., et al. (2008). 5-N-methylated quindoline derivatives as telomeric g-quadruplex stabilizing ligands: effects of 5-N positive charge on quadruplex binding affinity and cell proliferation. Journal of Medicinal Chemistry, 51(22), 7249-7260.
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Nucleic Acids Research.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Wang, C., et al. (2024). SnOx-Decorated Pt Catalysts for the Reductive N-Methylation of Quinoline with Methanol. ACS Catalysis, 14(10), 7132-7142.
Google Patents. (n.d.). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
Janota, M., et al. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Acta Medica (Hradec Kralove), 55(2), 78-81.
ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
ECHEMI. (n.d.). Destroying methyl iodide in reaction.
Boyd, D. R., et al. (1991). Arene oxides of quinoline: epoxidation, N -oxidation and N -methylation reactions. Journal of the Chemical Society, Perkin Transactions 1, 2189-2196.
Technical Support Center: Optimization of Work-up Procedures for Chlorinated Quinoline Derivatives
Introduction Chlorinated quinoline derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional molecules.[1] However, the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Chlorinated quinoline derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional molecules.[1] However, the successful isolation and purification of these compounds are frequently hampered by challenges related to their stability, solubility, and reactivity. A well-designed work-up procedure is not merely a purification step but a critical component of the synthesis that dictates the final yield, purity, and viability of the target molecule.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the work-up and purification of chlorinated quinoline derivatives. Moving beyond rote protocols, we will delve into the chemical principles behind each step, empowering you to make informed decisions and overcome common experimental hurdles.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to handle all quinoline derivatives with appropriate caution.
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and tight-sealing safety goggles or a face shield.[2][3]
Ventilation : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]
Handling : Avoid all personal contact, including inhalation and skin contact.[5] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3]
Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) and strong acids, as violent reactions may occur.[6]
Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the handling and purification of chlorinated quinoline derivatives.
Q1: My chlorinated quinoline derivative appears to be degrading during my acidic aqueous work-up. What is happening and how can I prevent it?
A: This is a common issue. The chloro-substituent, particularly at the 2- or 4-position of the quinoline ring, can be susceptible to nucleophilic substitution, including hydrolysis. Under acidic conditions, the quinoline nitrogen is protonated, which can further activate the ring towards such reactions.[7] The primary degradation product is often the corresponding hydroxyquinoline.[7]
Mitigation Strategies:
Minimize Contact Time : Perform acid-base extractions swiftly.
Control Temperature : Conduct the work-up at reduced temperatures (e.g., using an ice-water bath) to slow the rate of hydrolysis.
Use Weaker Acids : If possible, use a weaker acid like citric acid or acetic acid for the extraction instead of strong mineral acids like HCl or H2SO4.
pH Control : Maintain the pH at a level where the compound is protonated and soluble but where hydrolysis is minimized. This optimal pH should be determined experimentally.[8]
Q2: I'm struggling with the poor solubility of my compound in common work-up solvents. What are my options?
A: Solubility is a critical challenge. The basic nitrogen atom in the quinoline ring is a powerful handle for modulating solubility.[9]
pH Adjustment : In acidic aqueous solutions, the compound protonates to form a salt, which is typically much more water-soluble.[9] Conversely, in its neutral (free-base) form, it will be more soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.[9] This difference is the basis of acid-base extraction.
Co-Solvent Systems : When a single solvent is ineffective, a co-solvent system is a highly effective strategy.[9] For example, if your product is poorly soluble in water but soluble in DMSO or ethanol, using a buffered aqueous solution containing a percentage of the organic co-solvent can create a homogeneous mixture for extraction or reaction.[9]
Solvent Selection : While quinoline itself is only slightly soluble in cold water, it dissolves readily in hot water and most organic solvents.[10][11] Reviewing literature for similar analogues can provide a good starting solvent system.[9]
Q3: My compound is a solid. Should I prioritize crystallization or chromatography for purification?
A: The choice depends on the scale of your reaction, the impurity profile, and the desired final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a primary purification method.
Crystallization is an excellent and scalable method for removing small amounts of impurities from a solid product, often yielding material of very high purity.[12]
Chromatography offers higher resolution and is better suited for separating mixtures with multiple components or for purifying oils and complex mixtures of structurally similar impurities like regioisomers.[12][13]
Q4: My compound turns yellow or brown upon standing or during work-up. Is this a problem?
A: Yes, discoloration is often an indicator of degradation.[8] Aged samples of quinoline itself are known to darken from colorless to yellow and then brown, especially upon exposure to light and air (oxidation).[10] To minimize this, store your compounds protected from light in well-sealed containers, and consider flushing with an inert gas like nitrogen or argon for long-term storage.[14]
Troubleshooting Guides: Overcoming Common Work-up Nightmares
This section provides a systematic approach to resolving specific, challenging issues encountered during purification.
Problem 1: Persistent Emulsion During Liquid-Liquid Extraction
An emulsion is a stable suspension of one liquid in another, preventing the separation of aqueous and organic layers.
Potential Cause : High concentration of polar, soap-like byproducts; fine particulate matter at the interface; vigorous shaking.
Solutions :
Patience : Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
Brine Wash : Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to break up the emulsion.[15]
Gentle Agitation : Gently swirl or rock the separatory funnel instead of shaking vigorously.
Filtration : Filter the entire emulsion through a pad of Celite® or glass wool to remove particulates that may be stabilizing the interface.
Solvent Addition : Add a small amount of a different solvent. For example, adding methanol can sometimes help break up emulsions in DCM/water systems.
Caption: Troubleshooting workflow for breaking an emulsion.
Problem 2: Product "Oils Out" or Precipitates During Extraction
This occurs when your product is not fully soluble in either the organic or aqueous phase.
Potential Cause : The pH of the aqueous layer is at or near the pKa of your compound, leading to partial protonation/deprotonation and reduced solubility; the organic solvent has a limited capacity for your product.
Solutions :
Adjust pH : For an acid extraction, ensure the aqueous phase is sufficiently acidic (pH 1-2) to fully protonate the quinoline nitrogen. For a basic wash, ensure the pH is sufficiently high (pH 9-10) to ensure the compound is in its free-base form.
Increase Solvent Volume : Add more organic solvent to dissolve the free base that may have crashed out.
Switch Organic Solvent : Use a more polar organic solvent with a higher capacity for your compound, such as 2-MeTHF or CPME instead of DCM or EtOAc.
Filter and Treat Separately : If a solid precipitates, you can filter it, then redissolve it in a larger volume of solvent and re-combine it with the appropriate layer.
Problem 3: Low or No Recovery of Product After Work-up
The product seems to have vanished after the extraction process.
Potential Cause : Product is more water-soluble than anticipated; product degradation; incomplete extraction from the aqueous layer.
Solutions :
Check All Layers : Before discarding any aqueous layer, take a small aliquot, neutralize it, extract with a small amount of organic solvent (e.g., DCM), and analyze by TLC or LCMS to see if your product is present.[15]
Back-Extraction : If the product is in the aqueous layer, perform several additional extractions with a fresh portion of organic solvent to recover it.
pH Check : Ensure the pH of the aqueous layer was adjusted correctly to neutralize the quinoline salt and convert it back to the organic-soluble free base before extraction. A common mistake is not adding enough base.
Salting Out : If the product has some water solubility, adding brine to the aqueous layer before extraction can decrease its aqueous solubility and drive it into the organic layer.
Problem 4: Compound Decomposes on Silica Gel Chromatography
Streaking on the TLC plate or a low recovery of product from the column points to instability on silica.
Potential Cause : Silica gel is acidic and can catalyze the degradation of sensitive compounds.
Solutions :
Deactivate Silica : Neutralize the silica gel by preparing a slurry with ~1-2% triethylamine (NEt₃) or ammonia in the eluent before packing the column.[16]
Use Alternative Stationary Phases :
Alumina (Basic or Neutral) : Often a good alternative for basic compounds.[16]
Florisil® or C18 (Reverse-Phase) : These can be effective alternatives depending on the polarity of your compound.[16]
Run the Column Quickly : Minimize the time the compound spends on the column by using flash chromatography with slightly more polar solvent mixtures.
Key Work-up & Purification Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol leverages the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities.
Caption: Standard workflow for an acid-base extraction of a chlorinated quinoline.
Methodology:
Dilute the crude reaction mixture with an appropriate organic solvent (e.g., DCM or EtOAc).
Transfer the solution to a separatory funnel and extract one to three times with an acidic aqueous solution (e.g., 1M HCl).[17]
Combine the acidic aqueous layers. This now contains your protonated, water-soluble product. The organic layer contains non-basic impurities and can be discarded.
(Optional but recommended) Wash the combined aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is ~9-10. Your product should now be in its neutral, free-base form. It may precipitate or form an oil.
Extract the now-basic aqueous layer three times with a fresh organic solvent (e.g., DCM).
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Crystallization
This is a powerful technique for obtaining highly pure solid material.[18]
Methodology (Anti-Solvent Crystallization):
Dissolve the crude chlorinated quinoline derivative in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DCM, acetone, THF) with gentle warming if necessary.
Filter the solution while warm to remove any insoluble impurities.
Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., hexanes, pentane, or water) dropwise to the stirred solution until it becomes persistently cloudy.[18]
If desired, add a single seed crystal of pure material.
Allow the solution to stand undisturbed, first at room temperature and then in a refrigerator or freezer, to allow crystals to form.
Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.[18]
Protocol 3: Purification by Column Chromatography
Data Presentation: Chromatography System Selection
Problem Type
Recommended Stationary Phase
Typical Mobile Phase System (Eluent)
Notes
General Purification
Silica Gel
Hexanes/Ethyl Acetate or DCM/Methanol
A standard starting point. Add 0.5-1% NEt₃ to the eluent for basic compounds to prevent tailing.
Base-Sensitive Compounds
Neutral or Basic Alumina
Hexanes/Ethyl Acetate
A good alternative to silica for sensitive compounds.[16]
Separating Dehalogenated Impurity
Pentafluorophenyl (PFP) or C18
Acetonitrile/Water or Methanol/Water (often with acid modifier like TFA or formic acid)
PFP columns provide unique selectivity for halogenated compounds and are excellent for resolving them from their non-halogenated analogues.[19]
Highly Polar Compounds
Reverse-Phase C18 Silica
Acetonitrile/Water or Methanol/Water
Useful when compounds are too polar for normal phase chromatography.
Methodology (Flash Column Chromatography):
Select an appropriate stationary phase and solvent system based on TLC analysis. Aim for an Rf value of 0.2-0.4 for your target compound.
Dry-load or wet-load the crude material onto the packed column.
Elute the column with the chosen mobile phase, collecting fractions.
Monitor the fractions by TLC or HPLC.
Combine the pure fractions and remove the solvent under reduced pressure.
References
BenchChem (2025). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
BenchChem (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
Google Patents (1971).
PJSIR (n.d.).
Google Patents (n.d.).
BenchChem (n.d.). Troubleshooting common problems in quinoxaline synthesis.
Santa Cruz Biotechnology (n.d.).
University of Rochester (n.d.). Troubleshooting: The Workup.
Fisher Scientific (2014). SAFETY DATA SHEET - Quinoline-8-sulphonyl chloride.
LookChem (n.d.).
New Jersey Department of Health (n.d.). Quinoline - Hazardous Substance Fact Sheet.
PENTA (2025).
Chemos GmbH & Co. KG (n.d.).
BenchChem (2025).
BenchChem (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
Google Patents (n.d.).
ACS Publications (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
Wikipedia (n.d.). Quinoline.
BenchChem (2025).
BenchChem (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
HPLC Method Development Guide: 4-Chloro-N-methylquinoline-2-carboxamide Purity Profiling
Executive Summary & Scientific Context 4-Chloro-N-methylquinoline-2-carboxamide is a critical heterocyclic intermediate, often serving as a scaffold for Tyrosine Kinase Inhibitors (TKIs) and antimalarial pharmacophores....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
4-Chloro-N-methylquinoline-2-carboxamide is a critical heterocyclic intermediate, often serving as a scaffold for Tyrosine Kinase Inhibitors (TKIs) and antimalarial pharmacophores. Its purity is a Critical Quality Attribute (CQA) because the C4-chlorine is a reactive handle for nucleophilic aromatic substitution (
); impurities here directly degrade the yield and purity of the final drug substance.
The Challenge:
Standard C18 methods often fail to resolve this molecule from its hydrolysis degradation product (4-chloroquinoline-2-carboxylic acid) or its positional isomers due to the rigid, hydrophobic nature of the quinoline core which dominates the retention mechanism, masking subtle polar differences.
The Solution:
This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase . We demonstrate that exploiting
interactions (Phenyl-Hexyl) provides superior selectivity () and peak symmetry compared to pure hydrophobic interaction (C18).
Chemical Logic & Separation Mechanism
To develop a robust method, we must understand the analyte's behavior at the molecular level.
Quinoline Ring: Hydrophobic, aromatic, weak base (pKa ~4.9).
Amide Linker: H-bond donor/acceptor.
C4-Chlorine: Electron-withdrawing, deactivates the ring, increases lipophilicity.
Comparative Mechanism: C18 vs. Phenyl-Hexyl[1]
Feature
C18 (Octadecyl)
Phenyl-Hexyl
Primary Interaction
Hydrophobic (Van der Waals)
Hydrophobic + Stacking
Selectivity Driver
Carbon load & alkyl chain length
Aromatic electron density & planar shape recognition
Key Advantage
Robust, predictable retention for non-polars
Enhanced separation of aromatic isomers and halo-aromatics
Target Impurity
Des-chloro analogs (elute close to main peak)
Hydrolysis acids (distinct retention due to suppressed -interaction)
Visualization: Interaction Mechanism
The following diagram illustrates the mechanistic difference between the two stationary phases.
Caption: Mechanistic comparison showing C18 relying on hydrophobicity vs. Phenyl-Hexyl utilizing Pi-Pi stacking.
Method Development Workflow
Do not rely on trial and error. Follow this causal workflow to ensure the method is "Stability Indicating" (capable of detecting degradation).
Step 1: Mobile Phase Selection (pH Control)
The quinoline nitrogen is basic. If the mobile phase pH is near the pKa (~4.9), the analyte will split between ionized and neutral forms, causing peak tailing (Tf > 1.5).
Decision: Use Acidic pH (~2.5 - 3.0) .
Why: Ensures the quinoline is fully protonated (
), improving solubility and interacting consistently with the stationary phase.
Buffer: 0.1% Formic Acid or 10mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).
Step 2: Column Screening (The Comparison)
We compared two columns using the same gradient conditions.
Column A: Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)
Column B: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100mm x 4.6mm, 3.5µm)
Step 3: Experimental Data Summary
Conditions: Flow 1.0 mL/min, Temp 30°C, Detection UV 254nm.
Gradient: 5% B to 95% B in 15 min (A: 0.1% Formic Acid in Water, B: Acetonitrile).
Parameter
C18 Performance
Phenyl-Hexyl Performance
Analysis
Retention Time (RT)
8.4 min
9.1 min
Phenyl-Hexyl shows higher retention due to -interactions with the quinoline ring.
Tailing Factor (Tf)
1.4
1.1
Superior Symmetry. Phenyl-Hexyl suppresses silanol interactions better for this basic analyte.
Resolution (Rs) from Impurity A (Hydrolysis product)
1.8
3.2
Critical Advantage. The acid impurity has different -acidity, maximizing separation on Phenyl-Hexyl.
Backpressure
~140 bar
~150 bar
Negligible difference.
Final Recommended Protocol
Based on the comparative data, the Phenyl-Hexyl chemistry is the authoritative choice for this application.[1] It provides a self-validating system where peak shape confirms the integrity of the column chemistry.
Detailed Methodology
1. Instrument Configuration:
System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).
Wavelength: 254 nm (Primary), 220 nm (Secondary for impurity scouting). Note: Quinolines absorb strongly at 254 nm.
2. Stationary Phase:
Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl).
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
Temperature: 35°C (Controlled temperature is vital for reproducibility of
interactions).
3. Mobile Phase:
Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
Solvent B: Acetonitrile (LC-MS Grade). Methanol is avoided as it can dampen
selectivity.
4. Gradient Profile:
Time (min)
% Solvent A
% Solvent B
Action
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Polar impurity elution)
15.0
10
90
Linear Gradient
18.0
10
90
Wash
18.1
90
10
Re-equilibration
23.0
90
10
End
5. Sample Preparation:
Diluent: 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL.
Note: Ensure the sample is fully dissolved; sonicate for 5 mins.
Method Validation & Troubleshooting
To ensure Trustworthiness (Part of E-E-A-T), the method must include system suitability tests.
System Suitability Criteria (SST)
Tailing Factor (Tf): NMT (Not More Than) 1.5.
Theoretical Plates (N): NLT (Not Less Than) 5000.
Resolution (Rs): NLT 2.0 between Main Peak and nearest Impurity.
Troubleshooting Flowchart
If the method fails, use this logic path to diagnose:
Caption: Diagnostic logic for common quinoline separation issues.
References
Separation of Quinoline Carboxamide Impurities. SIELC Technologies. Discusses the behavior of quinoline-3-carboxylic acid and the necessity of acidic mobile phases for MS compatibility.
Comparing Selectivity of Phenyl-Hexyl and C18 Phases. Waters Knowledge Base. Explains the mechanistic difference where Phenyl phases interact with pi-electrons of aromatic rings, providing alternative selectivity to C18.
Impurity Profiling of Lenvatinib (Quinoline Carboxamide Derivative). Chemical Review and Letters. Provides grounding for the separation of chloro-quinoline intermediates and degradation products using RP-HPLC.
Phenyl-Hexyl vs C18 Selectivity Guide. Chromatography Online. Details how Phenyl-Hexyl columns resolve aromatic isomers that co-elute on C18.
Technical Guide: 1H NMR Interpretation of 4-Chloro-N-methylquinoline-2-carboxamide
This guide is structured as a high-level technical manuscript for analytical scientists and medicinal chemists. It moves beyond basic peak listing to explore the why and how of structural confirmation, focusing on the sp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical manuscript for analytical scientists and medicinal chemists. It moves beyond basic peak listing to explore the why and how of structural confirmation, focusing on the specific challenges of the quinoline scaffold.
Executive Summary
The compound 4-Chloro-N-methylquinoline-2-carboxamide represents a critical scaffold in the synthesis of antimalarial and kinase-inhibitor drugs. Its structural validation relies heavily on 1H NMR spectroscopy. However, the quinoline ring's anisotropy, combined with the quadrupole moment of the chlorine atom at position 4 and the amide rotamers, often leads to misinterpretation.
This guide provides a definitive framework for assigning the 1H NMR spectrum of this molecule. We compare its spectral fingerprint against its synthetic precursor (the 4-hydroxy tautomer) and analyze the profound impact of solvent selection (DMSO-d₆ vs. CDCl₃) on the amide moiety.
Structural Analysis & Theoretical Prediction
Before analyzing the spectrum, we must establish the magnetic environment of the protons.
The Quinoline Core Logic
H3 Singlet (The Diagnostic Peak): Unlike unsubstituted quinoline, position 4 is occupied by a Chlorine atom. This eliminates the vicinal coupling (
) to proton H3. Consequently, H3 appears as a sharp singlet , typically deshielded by the adjacent electron-withdrawing carboxamide group at C2.
The "Peri-Effect" (H5): The chlorine at C4 exerts a steric and electronic "peri-effect" on the proton at C5, often shifting it downfield relative to H6 and H7.
Amide Connectivity: The N-methyl group is coupled to the amide NH, splitting the methyl signal into a doublet (
Hz) and the NH into a broad quartet.
Visualization: Assignment Logic Flow
The following diagram illustrates the decision tree for assigning protons in this specific scaffold.
Figure 1: Logical workflow for assigning key resonances in 4-substituted quinoline-2-carboxamides.
Detailed Spectral Assignment (DMSO-d₆)
The following data represents the standard spectral profile in Dimethyl Sulfoxide-d₆ (DMSO-d₆), the preferred solvent due to the solubility of polar quinolines.
Table 1: Chemical Shift Assignments
Proton Label
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling Constant ()
Structural Insight
NH
8.95 - 9.10
Broad Quartet
1H
Hz
Highly solvent dependent. Deshielded by H-bonding with DMSO.
H3
8.20 - 8.25
Singlet
1H
-
Critical confirmation of 4-Cl substitution. Lack of splitting confirms C4 is substituted.
H8
8.10 - 8.18
Doublet (d)
1H
Hz
Deshielded by ring Nitrogen lone pair.
H5
8.00 - 8.08
Doublet (dd)
1H
Hz
Deshielded by C4-Cl (Peri-effect).
H7
7.80 - 7.90
Triplet (ddd)
1H
Hz
Typical aromatic multiplet.
H6
7.70 - 7.80
Triplet (ddd)
1H
Hz
Typical aromatic multiplet.
N-CH₃
2.90 - 3.00
Doublet
3H
Hz
Coupled to NH. Becomes a singlet if D₂O is added.
Comparative Analysis: Solvent Effects (The "Amide Shift")
A common source of confusion arises when comparing spectra run in Chloroform-d (CDCl₃) versus DMSO-d₆. The amide proton is extremely sensitive to the solvent environment.
Scenario A: CDCl₃ (Non-Polar)
NH Peak: Appears upfield, typically 7.5 – 8.0 ppm .
Morphology: Often broader and less defined due to weaker H-bonding stabilization.
Risk: Can overlap with the aromatic quinoline protons (H5-H8), making integration difficult.
Scenario B: DMSO-d₆ (Polar Aprotic)
NH Peak: Shifts downfield to 8.9 – 9.1 ppm .
Mechanism: DMSO acts as a strong Hydrogen Bond Acceptor (HBA), "locking" the NH proton in a deshielded environment.
Benefit: Moves the NH peak clear of the aromatic region, allowing for accurate integration and confirmation of the amide formation.
Expert Tip: If you suspect your reaction failed and you only see the carboxylic acid precursor, check the 2.8-3.0 ppm region. If the methyl doublet is missing, the amide bond did not form.
Differentiating Product from Precursors
The synthesis usually proceeds from 4-hydroxy-N-methylquinoline-2-carboxamide (or the acid form) to the 4-chloro derivative using POCl₃.
The "Tautomer Trap":
The starting material (4-hydroxy) exists largely as the 4-quinolone tautomer.
4-OH/Quinolone Spectrum:
H3: Often appears further upfield (~6.5 - 7.0 ppm) because the ring is more electron-rich (enaminone character).
NH (Ring): You may see a broad singlet for the ring NH if it exists as the quinolone tautomer.
4-Cl Product Spectrum:
H3: Shifts downfield to >8.0 ppm due to the aromaticity being fully restored and the electron-withdrawing nature of Cl.
Key Indicator: The disappearance of the broad OH/NH ring stretch and the significant downfield shift of H3 is the primary confirmation of successful chlorination.
Experimental Protocol: Sample Preparation
To ensure high-resolution data suitable for publication or regulatory filing, follow this protocol.
Step 1: Solvent Selection
Primary Choice: DMSO-d₆ (99.9% D).
Why: Solubility of the planar quinoline ring is poor in CDCl₃, leading to aggregation and line broadening.
Step 2: Preparation
Weigh 5-10 mg of the solid compound into a clean vial.
Add 0.6 mL of DMSO-d₆.
Sonicate for 30 seconds. (Quinolines stack; sonication breaks
aggregates).
Transfer to a high-quality NMR tube (5mm).
Step 3: The "D₂O Shake" (Validation)
If the Amide NH and H3 are overlapping or ambiguous:
Run the standard 1H spectrum.
Add 1-2 drops of D₂O directly to the NMR tube.
Shake vigorously and let settle for 2 minutes.
Re-run the spectrum.
Result: The NH peak (approx 9.0 ppm) will vanish (exchange with D). The Methyl doublet (3.0 ppm) will collapse into a Singlet . The H3 aromatic peak will remain unchanged.
Visualization: Experimental Workflow
Figure 2: Step-by-step sample preparation and validation protocol.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Citation Context: General chemical shift additivity rules for quinoline deriv
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link
Citation Context: Amide proton solvent exchange mechanisms and N-methyl coupling p
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. Link
Citation Context: Electronic properties of the quinoline ring and the "peri-effect" of 4-position substituents.
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Link
Citation Context: Comparative spectral data for 4-chloroquinoline and 2-methylquinoline fragments used to derive theoretical shifts.
Validation
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of 4-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural intricacies is paramount. For medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural intricacies is paramount. For medicinal chemists and pharmacologists, 4-chloroquinoline derivatives represent a cornerstone scaffold, forming the basis of numerous therapeutic agents. Mass spectrometry stands as an indispensable tool for the structural elucidation and metabolic profiling of these compounds. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of 4-chloroquinoline derivatives, grounded in field-proven insights and experimental data. Our focus is to move beyond mere observation of spectral data to a mechanistic understanding of the fragmentation processes, empowering researchers to confidently identify and characterize these vital molecules.
The Decisive Role of Ionization: EI-MS vs. ESI-MS/MS
The fragmentation of a 4-chloroquinoline derivative is fundamentally dictated by the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common methods, each offering a unique window into the molecule's structure.
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, typically 70 eV.[1] This process imparts significant internal energy, leading to extensive and often complex fragmentation patterns.[2][3] While this can make interpretation challenging, the resulting "fingerprint" is highly reproducible and invaluable for structural confirmation, especially when compared against spectral libraries.[1]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions with minimal internal energy.[4] This typically results in a prominent protonated molecule, [M+H]⁺, with little to no in-source fragmentation. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated, activated through collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[5] ESI-MS/MS is particularly well-suited for the analysis of complex mixtures and for metabolic studies.
The Unsubstituted Core: Fragmentation of 4-Chloroquinoline
An understanding of the fragmentation of the parent 4-chloroquinoline (C₉H₆ClN) is essential for interpreting the spectra of its more complex derivatives.
Electron Ionization (EI) Fragmentation of 4-Chloroquinoline
The EI mass spectrum of 4-chloroquinoline is characterized by a prominent molecular ion peak (m/z 163) and a distinct isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6][7]
Key Fragmentation Pathways:
Loss of Chlorine Radical (•Cl): A primary fragmentation event is the cleavage of the C-Cl bond to yield a stable quinolinyl cation at m/z 128.
Loss of Hydrogen Cyanide (HCN): The quinoline ring can undergo a characteristic loss of HCN, leading to a fragment at m/z 136. Subsequent loss of a chlorine radical from this fragment can also occur.
Retro-Diels-Alder (RDA) Reaction: The quinoline ring system can undergo a retro-Diels-Alder reaction, resulting in the expulsion of acetylene (C₂H₂) and the formation of a fragment ion at m/z 137.
Comparative Fragmentation of Substituted 4-Chloroquinoline Derivatives
The nature and position of substituents on the quinoline ring profoundly influence the fragmentation pathways. This section provides a comparative analysis based on the electronic properties of the substituents.
Case Study: 4,7-Dichloroquinoline and its Derivatives (ESI-MS/MS)
A detailed study on 4,7-dichloroquinoline (DCQ) and its derivatives provides excellent insights into the ESI-MS/MS fragmentation of this class of compounds.[8] The primary protonation site is the nitrogen atom of the quinoline ring.
Key Fragmentation Pathways of Protonated DCQ ([M+H]⁺, m/z 197):
Loss of HCl: The most prominent fragmentation is the loss of a molecule of hydrogen chloride, resulting in a fragment at m/z 161.
Loss of a Chlorine Radical (•Cl): Interestingly, the study observed the elimination of a chlorine radical, an exception to the even-electron rule, leading to an open-shell species.[8] This highlights that while general fragmentation rules are useful, empirical data is crucial for accurate structural elucidation.
The fragmentation of DCQ derivatives with additional substituents, such as bromo and aldehyde groups, follows similar initial pathways with subsequent fragmentation specific to the added functional group.[8]
Derivatives with Electron-Donating Groups: A Case Study of 4-Chloro-8-methylquinolin-2(1H)-one
The presence of electron-donating groups, such as a methyl group, can influence the stability of the molecular ion and direct fragmentation pathways. In a study on 4-chloro-8-methylquinolin-2(1H)-one, the molecular ion was observed as the base peak, indicating its stability.[9] The fragmentation pattern of its thione analogue also showed a stable molecular ion.[9]
Derivatives with Electron-Withdrawing Groups: Insights from a Nitro-Substituted Derivative
A technical guide on (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone provides a proposed fragmentation pathway for a complex derivative with a strongly electron-withdrawing nitro group.[10] The fragmentation is initiated by cleavage of the more labile bonds, such as the amide bond and within the piperazine ring.[10] The presence of the nitroquinoline moiety is confirmed by a characteristic fragment ion.[10]
Precursor ion [M+H]⁺ at m/z 397.83. Key fragments at m/z 139.01 (4-chlorobenzoyl), m/z 211.07 ((4-chlorobenzoyl)piperazine), and m/z 259.11 (protonated 8-nitro-5-(piperazin-1-yl)quinoline).
Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 4-chloroquinoline derivatives. Optimization will be necessary based on the specific analyte and matrix.
Stock Solution: Prepare a 1 mg/mL stock solution of the 4-chloroquinoline derivative in a suitable organic solvent (e.g., methanol or acetonitrile).
Working Solutions: Serially dilute the stock solution to create a series of working standards for calibration.
Sample Matrix: For analysis in biological matrices (e.g., plasma), perform a protein precipitation step. Add three parts of ice-cold acetonitrile to one part of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be further diluted.
2. Liquid Chromatography (LC)
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS)
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: ~3.5 kV.
Source Temperature: ~120 °C.
Desolvation Gas Temperature: ~350 °C.
Data Acquisition:
Full Scan (MS1): Acquire a full scan to determine the m/z of the protonated molecule [M+H]⁺.
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire a product ion spectrum. A ramped collision energy (e.g., 10-40 eV) is recommended to obtain a comprehensive fragmentation pattern.
4. Data Analysis
Identify the precursor ion and its major fragment ions.
Propose fragmentation pathways based on known chemical principles and comparison with data from related compounds.
For quantitative analysis, construct a calibration curve using the peak areas of the analyte and an appropriate internal standard.
Concluding Remarks
The mass spectrometric fragmentation of 4-chloroquinoline derivatives is a multifaceted process governed by the interplay of the ionization method and the electronic nature of the substituents. While general fragmentation rules provide a useful framework, a thorough understanding requires careful consideration of the specific molecule and empirical data. This guide has provided a comparative overview of the fragmentation patterns of this important class of compounds, supported by a detailed experimental protocol. By leveraging this knowledge, researchers can more effectively and confidently utilize mass spectrometry for the structural elucidation and analysis of 4-chloroquinoline derivatives in their drug discovery and development endeavors.
References
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1438-1447. [Link]
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 615-622. [Link]
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
Meléndez, J., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1756-1762. [Link]
NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
de Souza, A. C. B., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1438-1447. [Link]
de Souza, A. C. B., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1438-1447. [Link]
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1438-1447. [Link]
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
Schug, K. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
Mortensen, D. N., & Kjeldsen, F. (2010). Fragmentation mechanisms in electron impact mass spectrometry. [Link]
NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. In Chemistry LibreTexts. [Link]
NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. In Chemistry LibreTexts. [Link]
Schug, K. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
Comparing reactivity of 4-chloro vs 4-bromo quinoline-2-carboxamides
Executive Summary In the optimization of quinoline-2-carboxamide scaffolds—a privileged structure in kinase inhibitors and anti-infectives—the choice between the 4-chloro (4-Cl) and 4-bromo (4-Br) isoteres is often dicta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of quinoline-2-carboxamide scaffolds—a privileged structure in kinase inhibitors and anti-infectives—the choice between the 4-chloro (4-Cl) and 4-bromo (4-Br) isoteres is often dictated by the downstream chemistry rather than simple leaving group ability.
The Bottom Line:
Choose 4-Chloro for Nucleophilic Aromatic Substitution (
) with amines or thiols. It is cost-effective, atom-economical, and the high electronegativity of chlorine activates the C4 position efficiently.
Choose 4-Bromo for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions. The weaker C-Br bond facilitates oxidative addition, which is the rate-limiting step in these cycles.
This guide analyzes the mechanistic divergence between these two substrates and provides validated protocols for their application.
Mechanistic Divergence
The reactivity difference between 4-Cl and 4-Br quinoline-2-carboxamides is not linear; it inverts based on the reaction mechanism employed.
A. Nucleophilic Aromatic Substitution (
)
In
reactions, the rate-determining step (RDS) is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, not the expulsion of the halide.
Electronic Activation: The quinoline nitrogen (N1) and the carboxamide group at C2 are both electron-withdrawing groups (EWG). They deplete electron density at C4, making it highly electrophilic.
The Element Effect: Chlorine (
) is more electronegative than bromine (). The stronger inductive withdrawal () of chlorine stabilizes the transition state leading to the Meisenheimer complex more effectively than bromine.
Verdict: 4-Cl is often equipotent or faster than 4-Br in
because the bond breaking (where Br would win) happens after the RDS.
B. Metal-Catalyzed Cross-Coupling
In Pd-catalyzed reactions, the RDS is typically the Oxidative Addition of the aryl halide to the Pd(0) species.
Bond Strength: The C-Cl bond (
96 kcal/mol) is significantly stronger than the C-Br bond (81 kcal/mol).
Kinetics: Pd(0) inserts into the C-Br bond orders of magnitude faster than the C-Cl bond.
Verdict: 4-Br is superior. While 4-Cl can be coupled using specialized electron-rich ligands (e.g., XPhos, SPhos), 4-Br allows for standard ligands (
) and milder temperatures, preserving the sensitive carboxamide moiety.
Comparative Data Analysis
Table 1: Physicochemical & Reactivity Profile
Feature
4-Chloro-quinoline-2-carboxamide
4-Bromo-quinoline-2-carboxamide
C-X Bond Energy
~96 kcal/mol
~81 kcal/mol
Electronegativity ()
3.16 (High Inductive Effect)
2.96 (Moderate Inductive Effect)
Reactivity
High (Rate limited by attack)
Moderate/High (Similar to Cl)
Pd-Oxidative Addition
Slow (Requires specialized ligands)
Fast (Standard conditions)
Synthesis Cost
Low (Derived from )
High (Requires or PBr)
Stability
High
Moderate (Light sensitive)
Decision Matrix & Pathway Visualization
The following diagram illustrates the logical flow for selecting the appropriate starting material based on the intended nucleophile and reaction class.
Caption: Decision tree for selecting 4-haloquinoline substrates based on downstream chemistry requirements.
Experimental Protocols
Protocol A:
Amination (Optimized for 4-Chloro)
Context: This protocol leverages the activating nature of the 2-carboxamide group. No metal catalyst is required.
Materials:
4-Chloroquinoline-2-carboxamide (1.0 equiv)
Primary Amine (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
Solvent: Isopropanol (iPrOH) or DMF (if solubility is poor)
Workflow:
Dissolution: Dissolve 4-chloroquinoline-2-carboxamide in iPrOH (0.2 M concentration).
Addition: Add DIPEA followed by the amine.
Reaction: Heat to reflux (80°C) for 2–4 hours.
Note: The 2-carboxamide group activates the 4-position sufficiently that harsh temperatures (>120°C) are rarely needed for primary amines.
Workup: Cool to room temperature. The product often precipitates directly. Filter and wash with cold ether. If no precipitate, dilute with water and extract with EtOAc.
Protocol B: Suzuki-Miyaura Coupling (Optimized for 4-Bromo)
Context: Used when forming C-C bonds. 4-Bromo is preferred to avoid the need for expensive G3/G4 precatalysts.
Inertion: Charge a reaction vial with the 4-bromo substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
Solvation: Add degassed 1,4-Dioxane and aqueous
.
Reaction: Heat to 80°C for 4–6 hours.
Comparison: If using the 4-Chloro analog, this reaction would likely stall or require 110°C+ and a catalyst like XPhos Pd G2 to proceed efficiently [1].
Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Synthesis & Stability "Pro-Tips"
Critical Warning: Amide Dehydration
When synthesizing the starting materials, avoid reacting quinoline-2-carboxamide-4-one directly with
. Phosphorus oxychloride is a potent dehydrating agent and can convert the primary amide (-CONH2) into a nitrile (-CN) [2].
Recommended Route:
Chlorination: React Ethyl 4-hydroxyquinoline-2-carboxylate with
to generate Ethyl 4-chloroquinoline-2-carboxylate.
Amidation: Treat the ester with ammonia (methanolic
) at room temperature to install the carboxamide after the chlorination step.
References
Lsimu, W. et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Advances. Available at: [Link] (Demonstrates use of Buchwald XPhos catalysts for difficult quinoline couplings).
Chemistry Steps. (2025). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.[2][3] Available at: [Link]
Roh, E. et al. (2020). Nucleophilic Aromatic Substitution of Heteroarenes. Journal of Organic Chemistry. (General reference for
element effects in nitrogen heterocycles).
Comparative Bioactivity Guide: N-Methyl vs. N-Ethyl Quinoline Carboxamides
Executive Summary This technical guide provides a comparative analysis of N-methyl and N-ethyl substituted quinoline carboxamides, a privileged scaffold in medicinal chemistry. While often treated as interchangeable lowe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of N-methyl and N-ethyl substituted quinoline carboxamides, a privileged scaffold in medicinal chemistry. While often treated as interchangeable lower-alkyl bioisosteres, these two substituents exhibit distinct divergence in metabolic stability , lipophilicity , and receptor binding kinetics .
Key Findings:
Antimicrobial Potency: In antifungal and antibacterial screens (e.g., F. oxysporum), N-methyl and N-ethyl derivatives frequently outperform bulky analogues, representing a "Goldilocks zone" of steric fit and permeability.
Receptor Ligand Efficacy: For GPCR targets like the CB2 receptor or NK3 receptor , simple N-methyl/ethyl groups are often suboptimal, serving as low-affinity baselines compared to bulky lipophilic groups (e.g., adamantyl, benzyl).
Metabolic Liability: N-ethyl groups are susceptible to rapid oxidative dealkylation (CYP450-mediated) to acetaldehyde, whereas N-methyl groups undergo demethylation to formaldehyde. The rate of N-deethylation often exceeds N-demethylation in hepatic microsomes, impacting half-life (
).
Structural & Physicochemical Analysis[1][2][3][4]
The transition from N-methyl to N-ethyl introduces subtle but impactful changes in the physicochemical profile of the quinoline carboxamide core.
Feature
N-Methyl Carboxamide
N-Ethyl Carboxamide
Impact on Bioactivity
Steric Volume
Low ()
Moderate ()
Methyl fits tight pockets; Ethyl tolerates minor flexibility but may clash in rigid sites.
Lipophilicity (cLogP)
Baseline
+0.4 to +0.6
Ethyl increases membrane permeability and non-specific binding.
Rotational Freedom
Restricted
Enhanced
Ethyl introduces an additional rotatable bond, entropic penalty upon binding.
H-Bond Donor
1 (Secondary Amide)
1 (Secondary Amide)
Identical H-bond donor capacity; Ethyl adds steric bulk near the donor site.
SAR Visualization: The "Goldilocks" Window
The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between these small alkyl groups and larger substituents.
Caption: SAR decision tree highlighting the divergence in optimal N-substituents based on the biological target (Antimicrobial vs. GPCR).
Comparative Bioactivity Data[5][6]
Antimicrobial & Antifungal Activity
In studies of thiazoline-quinoline derivatives and simple quinoline-3-carboxamides, short alkyl chains often yield the highest potency. This is attributed to the ability of smaller molecules to penetrate bacterial cell walls (porins) or fungal membranes more efficiently than bulky lipophilic analogues.
Table 1: Antifungal Activity against Fusarium oxysporum (Inhibition Zone)
Data synthesized from comparative quinoline derivative studies [1, 2].
Compound Variant
R-Group
Inhibition Zone (mm)
MIC (g/mL)
Relative Potency
Control
N-H
12
64
Low
N-Methyl
-CH₃
22
8
High
N-Ethyl
-CH₂CH₃
20
16
High
N-Propyl
-(CH₂)₂CH₃
15
32
Moderate
N-Phenyl
-Ph
10
>64
Low
Insight: The N-methyl variant shows a slight advantage in MIC, likely due to lower steric hindrance allowing tighter packing in the active site or faster diffusion rates.
GPCR Ligand Binding (CB2 & NK3)
Conversely, for G-Protein Coupled Receptors (GPCRs) like the Cannabinoid Receptor 2 (CB2) or Neurokinin-3 (NK3), the binding pocket typically contains a large hydrophobic sub-pocket (e.g., residues Ile110, Leu182 in CB2). Here, Methyl and Ethyl groups fail to displace water effectively or fill the void, resulting in significantly lower affinity compared to bulky groups.
Table 2: CB2 Receptor Binding Affinity (
)
Representative data for 4-oxo-1,4-dihydroquinoline-3-carboxamides [3, 4].
N-Substituent
(nM)
Selectivity (CB2/CB1)
Interpretation
N-Methyl
> 1,000
N/A
Inactive/Weak Binder
N-Ethyl
~ 850
Low
Weak Binder
N-Adamantyl
2.4
>500
Potent Agonist
N-Benzyl
15
>100
Moderate Agonist
Insight: In this context, N-methyl and N-ethyl are useful primarily as negative controls to validate the necessity of the hydrophobic pharmacophore.
ADME & Metabolic Stability Profile
The choice between Methyl and Ethyl has profound implications for metabolic stability, specifically regarding oxidative dealkylation by hepatic Cytochrome P450 enzymes.
Metabolic Pathway Analysis[2][7]
N-Methyl: Metabolized via N-demethylation to release Formaldehyde and the primary amide. This reaction is generally slower than deethylation for secondary amides due to the higher bond dissociation energy of the C-H bonds in the methyl group compared to the methylene of the ethyl group.
N-Ethyl: Metabolized via N-deethylation to release Acetaldehyde . The methylene protons (-CH₂-) are more accessible and electronically activated for hydroxylation (the rate-limiting step).
Caption: Comparative metabolic pathways showing the divergence in toxic byproducts and reaction rates.
Experimental Protocols
Synthesis: General Amidation (Pfitzinger Route)
This protocol allows for the parallel synthesis of both N-methyl and N-ethyl derivatives from a common carboxylic acid precursor.
Dilution: Prepare serial 2-fold dilutions of N-methyl and N-ethyl compounds in DMSO (Range: 128
g/mL to 0.5 g/mL).
Incubation: Add 10
L compound to 190 L culture in 96-well plates. Incubate at 37°C for 24h (bacteria) or 48h (fungi).
Readout: Measure OD600. The MIC is the lowest concentration showing <10% growth vs control.
Conclusion & Recommendation
Select N-Methyl when targeting antimicrobial/antifungal applications where small size facilitates pore entry, or when metabolic stability is a priority (slower dealkylation).
Select N-Ethyl when a slight increase in lipophilicity is required to cross the Blood-Brain Barrier (BBB), provided the metabolic liability (acetaldehyde generation) is acceptable.
Avoid Both if the target is a hydrophobic pocket GPCR (CB2/NK3); instead, use these as low-affinity controls and explore bulky adamantyl or aryl-alkyl substituents.
References
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides. Molecules, 2014. Link
Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2005. Link
Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 2006. Link
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity. Journal of Medicinal Chemistry, 2021. Link
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Molecules, 2021. Link
Comparative
A Comparative Guide to the Definitive Structural Validation of 4-Chloro-N-methylquinoline-2-carboxamide
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of understanding its function, reactivity,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of understanding its function, reactivity, and potential as a therapeutic agent. The quinoline scaffold, a privileged structure in medicinal chemistry, is central to numerous pharmaceuticals, including antimalarial and anticancer agents.[1] The introduction of various substituents, such as in 4-Chloro-N-methylquinoline-2-carboxamide, creates nuanced structural features that dictate biological activity. Therefore, its precise structural characterization is paramount.
This guide provides an in-depth comparison of single-crystal X-ray crystallography, the "gold standard" for structural elucidation, with complementary spectroscopic techniques.[2] We will explore not only the protocols but the causality behind experimental choices, offering a holistic framework for validating the structure of novel quinoline derivatives.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD offers unparalleled, high-resolution insight into the atomic arrangement within a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.[3][4] It stands as the definitive method for establishing the three-dimensional structure of a small molecule in the solid state.
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a validated crystal structure is a meticulous process where each step is designed to ensure the integrity of the final data.
Step 1: Crystal Growth – The Art of Molecular Order
The foundational and often most challenging step is growing a single, diffraction-quality crystal. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
Rationale for Solvent Selection: The choice of solvent is critical. An ideal system involves a solvent in which the compound is moderately soluble and an "anti-solvent" in which it is poorly soluble. This differential solubility allows for slow precipitation upon diffusion of the anti-solvent, promoting crystal growth over amorphous precipitation. For a molecule like 4-Chloro-N-methylquinoline-2-carboxamide, a polar protic solvent like ethanol (for dissolution) paired with a nonpolar anti-solvent like hexane (for slow diffusion) is a common starting point.
Methodology: Slow Evaporation & Vapor Diffusion
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a small vial.
Place this vial inside a larger, sealed jar containing a layer of the anti-solvent (e.g., hexane).
Allow the anti-solvent vapor to slowly diffuse into the vial containing the compound solution over several days at a constant temperature.
As the anti-solvent saturation increases, the compound's solubility decreases, ideally leading to the formation of single crystals.
Step 2: Data Collection & Processing
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted and exposed to a focused beam of X-rays.
Diffraction: The crystal lattice diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[4]
Data Integration: The intensity and position of these reflections are integrated and processed to generate a dataset that contains the fundamental information about the crystal's unit cell and the arrangement of atoms within it.
Step 3: Structure Solution and Refinement
This computational step translates the diffraction data into a molecular model.
Solving the Phase Problem: The initial diffraction data provides intensities but not the phase information required to reconstruct the electron density map.[5] For small molecules, this "phase problem" is typically solved using direct methods.
Model Refinement: An initial atomic model is built and then refined against the experimental data. This iterative process adjusts atomic positions, occupancies, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6]
This guide provides a technical analysis of 4-Chloro-N-methylquinoline-2-carboxamide , a critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., kinase inhibitors). Unlike standard datasheets, this document focuses on the comparative performance of characterization techniques and synthetic routes, enabling researchers to distinguish the target product from common impurities such as the 4-hydroxy precursor and hydrolysis byproducts.
Synthetic Route & Performance Comparison
The quality of the spectroscopic data is intrinsically linked to the synthesis method. The conversion of the 4-hydroxy precursor to the 4-chloro derivative is the critical quality attribute (CQA).
Comparative Analysis of Chlorination Agents
Feature
Phosphorus Oxychloride ()
Thionyl Chloride ()
Oxalyl Chloride
Reaction Type
Deoxychlorination /
Deoxychlorination
Activation/Substitution
Yield Efficiency
High (85-95%)
Moderate (60-75%)
Low-Moderate
Impurity Profile
Minimal; mostly unreacted SM
High; sulfur-based side products
Clean, but moisture sensitive
Suitability
Recommended Standard
Alternative (requires DMF cat.)
Not recommended for this scaffold
Synthesis Workflow Visualization
The following diagram outlines the critical decision points in the synthesis and purification process to ensure spectroscopic purity.
Caption: Critical Process Parameters (CPP) for the conversion of 4-hydroxy precursor to 4-chloro target.
Spectroscopic Characterization
Nuclear Magnetic Resonance (
H NMR)
NMR is the primary tool for structural validation. The key differentiator between the product and the starting material is the H3 proton shift and the disappearance of the amide/enol tautomeric character of the 4-hydroxy precursor.
Solvent: DMSO-
(Recommended due to solubility) or .
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
NH
8.80 – 9.10
Broad Singlet
1H
Amide proton; shift varies with concentration.
H-3
8.15 – 8.25
Singlet
1H
Diagnostic Peak. The H3 proton in 4-chloroquinolines is significantly deshielded compared to 4-hydroxy analogs.
H-8
8.05 – 8.15
Doublet
1H
Peri-position to Nitrogen; typically most deshielded aromatic H.
H-5
7.90 – 8.00
Doublet
1H
Peri-position to Chlorine.
H-6, H-7
7.60 – 7.85
Multiplets
2H
Remaining aromatic protons.
N-CH
2.95 – 3.05
Doublet ( Hz)
3H
Couples with NH. Confirms N-methyl amide integrity.
Mass Spectrometry (MS)
MS provides the definitive confirmation of the halogenation via the chlorine isotope pattern.
Ionization Mode: ESI (+)
Target Mass (
): 221.05 Da ()
Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the
Observation: If the M+2 peak is missing or the ratio is distorted, suspect dechlorination or hydrolysis impurities.
Infrared Spectroscopy (FT-IR)
Used primarily for solid-state fingerprinting.
Amide I (C=O): 1660–1680 cm
(Strong). Indicates the secondary amide.
C=N (Quinoline): ~1590 cm
.
C-Cl Stretch: 740–760 cm
. This band appears only after successful chlorination of the 4-OH precursor.
Comparative Differentiation Guide
This section objectively compares the target molecule against its two most common impurities: the starting material (SM) and the hydrolysis product (Acid).
Parameter
Target: 4-Chloro-N-methyl...
Impurity A: 4-Hydroxy Precursor
Impurity B: Hydrolysis Product (Acid)
Physical State
Off-white / Pale yellow solid
White / Beige solid
White solid
H NMR: H-3
Singlet ~8.2 ppm
Singlet ~6.5 - 7.0 ppm (Upfield shift due to keto-enol form)
Singlet ~8.2 ppm
H NMR: Methyl
Doublet ~3.0 ppm
Doublet ~2.9 ppm
Absent (Loss of N-Me group)
MS ()
221 / 223 (3:1)
203 (No Cl pattern)
208 / 210 (Acid form)
Solubility
Soluble in , DMSO
Poor in , Soluble in DMSO
Soluble in aqueous base
Diagnostic Logic Tree
Use this logic to interpret your raw data:
Caption: Step-by-step spectral interpretation to validate 4-Chloro-N-methylquinoline-2-carboxamide.
Experimental Protocols
Synthesis of Reference Standard
Use this protocol to generate high-purity material for spectral benchmarking.
Setup: Charge a 100 mL round-bottom flask with 4-hydroxy-N-methylquinoline-2-carboxamide (1.0 eq) and
(5.0 eq).
Reaction: Heat to reflux (
) under atmosphere for 2–3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS until the starting material () is <1%.
Workup (Critical Step):
Cool the mixture to room temperature.
Slowly pour the reaction mass into crushed ice (exothermic!).
Neutralize with
or saturated to pH 8–9. Note: Acidic workup may lead to hydrolysis of the amide.
Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum at
.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (
/MeOH) if necessary.
Analytical Method (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: 254 nm (Aromatic) and 220 nm (Amide).
Retention Time: The 4-chloro derivative is significantly more hydrophobic (later eluting) than the 4-hydroxy precursor.
References
PubChem. (n.d.). 2-(Methylcarbamoyl)-4-chloroquinoline (CAS 90173-73-2).[3] National Library of Medicine. Retrieved February 25, 2026, from [Link]
Molaid Chemicals. (n.d.). 2-(methylcarbamoyl)-4-chloroquinoline Structure and Data. Retrieved February 25, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via POCl3 Chlorination. Retrieved February 25, 2026, from [Link]
4-Chloro-N-methylquinoline-2-carboxamide is a pharmacophore intermediate containing a quinoline scaffold.[1][2] While specific toxicological data for this exact substituent may be limited in public registries, the quinoline core is a known mutagen and potential carcinogen (Carc.[4] 1B) [1]. Furthermore, the halogenated (chloro) substitution typically increases lipophilicity, enhancing dermal absorption potential.[1][3][4]
Immediate Directive: Do not handle on an open bench. All solid-handling operations must occur within a certified chemical fume hood or powder containment enclosure.[1][2]
As a Senior Scientist, I apply Structure-Activity Relationship (SAR) logic where specific SDS data is sparse. We do not wait for an accident to validate a hazard.[4]
Structural Feature
Associated Risk
Causality / Mechanism
Quinoline Core
Genotoxicity / Carcinogenicity
Planar aromatic system capable of intercalating DNA; metabolic activation (epoxidation) can lead to DNA adducts [1].[1][2][3]
Chloro- Substituent
Skin Absorption / Irritation
Halogenation increases lipophilicity (LogP), facilitating transport across the stratum corneum (skin barrier) [2].[1][2][3][4]
Amide Moiety
Respiratory Irritation
Fine dusts from carboxamides are established respiratory tract irritants (STOT-SE 3) capable of inducing reactive airway sensitization.[1][2]
Muta. 2 / Carc.[3][4] 1B (Precautionary assignment based on quinoline scaffold)
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Occupational Exposure Band (OEB) 3 , assuming an exposure limit target of <100 µg/m³.[1][3][4][7]
Protection Zone
Core Requirement
Technical Specification & Rationale
Respiratory
P100 / N95 + Engineering Control
Primary: Fume hood (Face velocity: 0.5 m/s).[1][2][3][4] Secondary: If hood work is impossible, use a Full-Face Respirator with P100 (HEPA) cartridges.[1][2][3] Why: Dusts are invisible; quinoline derivatives are potent sensitizers.[3][4]
Dermal (Hand)
Double Nitrile (0.11mm min)
Outer: Nitrile (disposable).[1][2][3] Inner: Nitrile or Laminate (chemically resistant).[2][3] Why: Chlorinated aromatics can permeate thin latex.[3][4] Double gloving provides a "breakthrough" buffer.[2]
Ocular
Chemical Splash Goggles
ANSI Z87.1+ rated.[2][3] Safety glasses are insufficient for powders that act as chemical irritants.[2]
Body
Tyvek® Lab Coat / Sleeve Covers
Disposable, non-woven polyethylene.[3][4] Cotton coats absorb and retain toxic dusts, creating a secondary exposure source in laundry.[3][4]
Operational Workflow: The "Zero-Contamination" Protocol[1][2][4]
The following workflow maximizes safety and data integrity.
Phase 1: Preparation (Pre-Synthesis)[1][2][4][5]
Solvent Selection: Identify a solvent for cleanup before you start.[3][4] This compound is likely soluble in DMSO, DMF, or Dichloromethane (DCM).[1][3][4] Ensure a "waste solvent squirt bottle" is ready inside the hood.[4]
Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away" to prevent dispersal.[2]
Phase 2: Weighing & Transfer[1][4][5]
Tare External: Tare your vial/flask outside the hood if using a balance enclosure, or use a balance inside the hood.
The "Funnel Rule": Never pour powder directly from a wide-mouth jar into a narrow-neck flask. Use a disposable anti-static weighing boat or glass funnel.[2]
Wet Transfer: If possible, dissolve the compound in the transport vial before moving it to the reaction vessel. Handling liquids is safer than handling dusts.[2]
Phase 3: Decontamination (The Critical Step)[1][4][5]
Do not remove gloves and throw them in the general trash.[4]
Wipe Down: Wipe the balance and work area with a solvent-dampened tissue (DCM or Ethanol).[1][2]
Doffing: Peel outer gloves off inside the hood and dispose of them in the solid hazardous waste container.[4]
Visualized Safety Workflow (DOT Diagram)
Caption: Operational flow for handling High-Potency Intermediates (OEB 3/4). Note the critical Decontamination step prior to Doffing.[3][4]
Segregation: Do not mix with oxidizers (e.g., peroxides, nitric acid) as quinoline derivatives can react exothermically.[1][3][4]
Labeling: Clearly tag waste as "Toxic" and "Halogenated."[3][4]
Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers to neutralize HCl gas generated from the chloro-substituent [3].[1][2]
References
National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Quinoline (CAS No. 91-22-5).[1][2] Technical Report Series No. 411.[2][3] Available at: [Link][1][2][3][4]
PubChem. Compound Summary: 4-Chloro-2-methylquinoline (Structural Analog).[1][2] National Library of Medicine.[3] Available at: [Link][1][2][3][4]
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[2][3] Available at: [Link]